molecular formula C31H57NO7 B8818274 Octa(OtBu)-Glu-OtBu CAS No. 1188328-39-3

Octa(OtBu)-Glu-OtBu

Cat. No.: B8818274
CAS No.: 1188328-39-3
M. Wt: 555.8 g/mol
InChI Key: XKQUPBJUBPAMDO-VWLOTQADSA-N
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Description

Octa(OtBu)-Glu-OtBu is a useful research compound. Its molecular formula is C31H57NO7 and its molecular weight is 555.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octa(OtBu)-Glu-OtBu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octa(OtBu)-Glu-OtBu including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1188328-39-3

Molecular Formula

C31H57NO7

Molecular Weight

555.8 g/mol

IUPAC Name

(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H57NO7/c1-30(2,3)38-28(36)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-26(33)32-25(23-24-27(34)35)29(37)39-31(4,5)6/h25H,7-24H2,1-6H3,(H,32,33)(H,34,35)/t25-/m0/s1

InChI Key

XKQUPBJUBPAMDO-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

The Strategic Incorporation of Octadecanedioic Acid Mono-tert-butyl Ester in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Peptide Chemist

In the landscape of therapeutic peptide development, the pursuit of enhanced pharmacokinetic profiles is a paramount objective. The transient in-vivo half-life of many promising peptide candidates often curtails their clinical utility. Lipidation, the strategic appendage of a fatty acid moiety, has emerged as a clinically validated and highly effective strategy to overcome this limitation. By promoting reversible binding to serum albumin, lipidation effectively creates a circulating reservoir of the peptide therapeutic, extending its duration of action and enabling less frequent dosing regimens.

This guide provides an in-depth technical exploration of a key reagent in this field: Octadecanedioic acid mono-tert-butyl ester . We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, the rationale behind experimental choices, and the practical nuances of its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for the discerning researcher, scientist, and drug development professional who seeks not only to execute a synthesis but to master the art and science of creating next-generation lipopeptides.

The Rationale for Lipidation: The C18 Diacid Advantage

The fundamental principle behind the lipidation of therapeutic peptides, such as GLP-1 receptor agonists, is the modulation of their pharmacokinetic properties. The introduction of a long aliphatic chain confers a high affinity for the fatty acid binding sites on serum albumin, a long-lived and abundant plasma protein. This non-covalent association protects the peptide from rapid renal clearance and enzymatic degradation, thereby significantly extending its circulatory half-life.[1][2]

Octadecanedioic acid, a C18 saturated α,ω-dicarboxylic acid, has been empirically demonstrated to be a highly effective lipidating agent.[1] Its 18-carbon chain provides a critical level of hydrophobicity that facilitates strong, yet reversible, binding to albumin.[3] The bifunctional nature of this diacid is key to its utility. One carboxylic acid terminus is used to covalently attach the lipid moiety to the peptide, typically via an amide bond with the ε-amino group of a lysine residue. The other terminus can be functionalized to modulate solubility or further extend the molecule.

The mono-tert-butyl ester derivative (CAS: 843666-40-0) is a purpose-designed building block for this application. The tert-butyl ester serves as a robust protecting group for one of the carboxylic acids, preventing its participation in the initial coupling reaction. This protecting group is stable to the basic conditions used for Fmoc-deprotection during SPPS but is readily cleaved under the strongly acidic conditions of the final cleavage from the solid support.[4] This orthogonality is a cornerstone of its utility in modern peptide synthesis.

Table 1: Physicochemical Properties of Octadecanedioic Acid Mono-tert-butyl Ester

PropertyValueSource
CAS Number 843666-40-0[5]
Molecular Formula C22H42O4[5]
Molecular Weight 370.57 g/mol [5]
Appearance White to off-white powder[6]
Melting Point 68 °C
Solubility Soluble in polar organic solvents (e.g., DMF, DCM)[6]

The Synthetic Strategy: On-Resin Acylation of a Lysine Side Chain

The incorporation of the octadecanedioic acid linker is typically performed on the solid phase after the full-length peptide has been assembled. This is achieved by acylating the side-chain amino group of a strategically placed lysine residue. To enable selective modification, this lysine is protected with a group that can be removed orthogonally to the Nα-Fmoc protecting groups of the peptide backbone and the acid-labile protecting groups of other side chains. A common choice for this is the 4-methyltrityl (Mtt) group.[7]

The overall workflow for the synthesis of the complete lipophilic side chain, as exemplified by the structure found in Semaglutide, involves a sequential coupling process. After the peptide backbone is synthesized, the Mtt group on the target lysine is selectively removed. Subsequently, a series of hydrophilic spacers and the glutamic acid unit are coupled, followed by the final acylation with octadecanedioic acid mono-tert-butyl ester.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Side-Chain Elongation cluster_2 Final Steps Assemble Peptide Backbone Assemble Peptide Backbone Selective Lys(Mtt) Deprotection Selective Lys(Mtt) Deprotection Assemble Peptide Backbone->Selective Lys(Mtt) Deprotection Couple Fmoc-AEEA-OH (1st) Couple Fmoc-AEEA-OH (1st) Selective Lys(Mtt) Deprotection->Couple Fmoc-AEEA-OH (1st) Couple Fmoc-AEEA-OH (2nd) Couple Fmoc-AEEA-OH (2nd) Couple Fmoc-AEEA-OH (1st)->Couple Fmoc-AEEA-OH (2nd) Couple Fmoc-Glu(OtBu)-OH Couple Fmoc-Glu(OtBu)-OH Couple Fmoc-AEEA-OH (2nd)->Couple Fmoc-Glu(OtBu)-OH Couple Octadecanedioic Acid Mono-t-butyl Ester Couple Octadecanedioic Acid Mono-t-butyl Ester Couple Fmoc-Glu(OtBu)-OH->Couple Octadecanedioic Acid Mono-t-butyl Ester Global Deprotection & Cleavage Global Deprotection & Cleavage Couple Octadecanedioic Acid Mono-t-butyl Ester->Global Deprotection & Cleavage Purification (RP-HPLC) Purification (RP-HPLC) Global Deprotection & Cleavage->Purification (RP-HPLC) Characterization (MS) Characterization (MS) Purification (RP-HPLC)->Characterization (MS)

Caption: Workflow for lipopeptide synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating monitoring steps to ensure the completion of each critical reaction. This approach minimizes the accumulation of deletion or incomplete side products, which are often challenging to remove during final purification.

Materials
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-Lys(Mtt)-OH

  • Fmoc-AEEA-OH (8-Fmoc-amino-3,6-dioxaoctanoic acid)

  • Fmoc-Glu-OtBu (Fmoc-L-glutamic acid 5-tert-butyl ester)

  • Octadecanedioic acid mono-tert-butyl ester

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Bases: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Mtt deprotection solution: 1% TFA in DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Kaiser test reagents

Step-by-Step Methodology

Step 1: Peptide Backbone Synthesis

  • Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-based SPPS protocols.

  • Incorporate Fmoc-Lys(Mtt)-OH at the desired position for lipidation.

Step 2: Selective Deprotection of Lys(Mtt)

  • Wash the peptide-resin thoroughly with DCM.

  • Treat the resin with 1% TFA in DCM for 30 minutes. Repeat this step once.

  • Wash the resin with DCM (5x) and then DMF (5x) to remove all traces of acid.

Step 3: Sequential Side-Chain Coupling

This is a series of coupling cycles. For each component (AEEA, Glu, and the C18 diacid), perform the following steps:

  • Pre-activation: In a separate vessel, dissolve the incoming molecule (e.g., Fmoc-AEEA-OH, 3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated solution to the peptide-resin. Agitate at room temperature for 2 hours.

  • Monitoring: Remove a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • Negative Test (Yellow/Colorless): The coupling is complete. Proceed to the next step.

    • Positive Test (Blue/Purple): The coupling is incomplete. Repeat the coupling step with fresh reagents. If the test remains positive, this may indicate significant peptide aggregation on the resin, a known challenge when introducing long hydrophobic chains. In such cases, consider switching to a more effective solvent system (e.g., NMP or a DCM/DMF mixture) or using a different coupling reagent.[8] Capping any unreacted amines with acetic anhydride is a final resort to prevent deletion sequences.[9]

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Fmoc Deprotection (for AEEA and Glu couplings): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

Step 4: Final Cleavage and Deprotection

  • After the final coupling of octadecanedioic acid mono-tert-butyl ester, wash the resin with DMF, then DCM, and dry under vacuum.

  • Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Causality in Experimental Choices: Coupling Reagents

The choice of coupling reagent is critical, especially for "difficult" couplings such as attaching the bulky and hydrophobic octadecanedioic acid linker.

  • Uronium/Aminium Salts (e.g., HATU): These reagents, like HATU, are highly recommended for such challenging couplings.[10][11] They react with the carboxylic acid to form a highly reactive O-acylisourea active ester, leading to rapid acylation with a low risk of racemization.[10] The use of HATU is particularly advantageous for coupling sterically hindered residues and can help overcome aggregation-related synthetic difficulties.[11][12]

  • Carbodiimides (e.g., DIC/HOBt): This is a more traditional and cost-effective coupling method. DIC activates the carboxylic acid to form an O-acylisourea intermediate.[2] The addition of HOBt is crucial as it traps this highly reactive intermediate to form an HOBt-ester, which is less prone to side reactions like N-acylurea formation and significantly suppresses racemization.[13] While effective for many standard couplings, the reaction kinetics are generally slower than with HATU, which may be a disadvantage for difficult sequences.[13]

Table 2: Qualitative Comparison of Coupling Reagents for Lipidation

FeatureHATUDIC/HOBtRationale & Field Insight
Coupling Efficiency Very HighHighHATU is generally superior for sterically hindered or aggregation-prone sequences, making it the preferred choice for attaching the C18 linker.[11]
Reaction Kinetics Rapid (minutes)Slower (1-4 hours)Faster kinetics with HATU can improve throughput and may help to minimize contact time-dependent side reactions.
Racemization Risk Very LowLowThe addition of HOBt to DIC is highly effective at suppressing racemization. HATU also has an excellent record in this regard.[10][13]
Side Reactions Guanidinylation of N-terminus if used in excess.Dehydration of Asn/Gln; difficult removal of DCU byproduct (if DCC is used).Proper stoichiometry is key with HATU. The diisopropylurea byproduct of DIC is soluble in common SPPS solvents.[2]
Cost HighLowFor routine, non-challenging syntheses, DIC/HOBt is a cost-effective option. For high-value, difficult lipopeptides, the higher cost of HATU is justified by the increased probability of success.

Purification and Characterization: Validating the Final Product

The crude lipopeptide will contain the desired product along with deletion sequences and products of incomplete side-chain modification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.

Purification by RP-HPLC
  • Column: A C18 or C8 stationary phase is typically used. The longer alkyl chain of a C18 column often provides better retention and resolution for hydrophobic lipopeptides.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. Due to the high hydrophobicity of the lipidated peptide, it will elute at a significantly higher acetonitrile concentration compared to its non-lipidated precursor.

  • Detection: UV absorbance at 220 nm.

Characterization by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the purified lipopeptide. The observed mass should correspond to the calculated theoretical mass of the full-length peptide with the complete C18 diacid side chain attached.

Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and localize the modification. In MS/MS analysis of lipidated peptides, a characteristic neutral loss of the fatty acid moiety is often observed during fragmentation.[14]

Figure 1: Representative Analytical Data

(A) RP-HPLC Chromatogram of a Crude C18-Lipidated Peptide A typical chromatogram will show a major peak corresponding to the desired product eluting late in the acetonitrile gradient, with smaller, earlier-eluting peaks representing more hydrophilic impurities.

(B) ESI-MS Spectrum of a Purified C18-Lipidated Peptide The spectrum should display a clear peak (or series of peaks corresponding to different charge states) matching the expected molecular weight of the final product.

Conclusion: A Powerful Tool for Drug Development

Octadecanedioic acid mono-tert-butyl ester is more than just a chemical reagent; it is a key enabler of advanced therapeutic peptide design. Its bifunctional nature, combined with the strategic use of an orthogonal protecting group, allows for the precise and efficient incorporation of a C18 lipid moiety onto a peptide backbone. This modification is a clinically proven strategy for extending the half-life of peptide drugs, transforming potential therapeutic candidates into viable clinical products. A thorough understanding of the synthetic workflow, the rationale behind reagent selection, and the methods for monitoring and validation, as outlined in this guide, will empower researchers to successfully leverage this powerful tool in the development of next-generation peptide therapeutics.

References

  • Lau, J., Bloch, P., Schäffer, L., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370–7380.
  • BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Semaglutide for Research.
  • Ren, Y., Wang, C., & Li, L. (2025).
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Guryanov, I., Orlandin, A., De Paola, I., et al. (2021). Copper(II) lysinate and pseudoproline assistance in the convergent synthesis of the GLP 1 receptor agonists liraglutide and semaglutide. Organic Process Research & Development, 25(7), 1598-1611.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). Mastering Peptide Synthesis: The Role of Octadecanedioic Acid Mono-Tert-Butyl Ester.
  • Liwei Peptide. (n.d.). Fmoc-AEEA-OH. Retrieved from [Link]

  • PepSynth LLP. (n.d.). Semaglutide Building Blocks. Retrieved from [Link]

  • Zhang, L., & Bulaj, G. (2012). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. Current Medicinal Chemistry, 19(11), 1612-1628.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251.
  • Precise PEG. (n.d.). FMOC-L-LYS[OCT-(OTBU)-GLU-(OTBU)-AEEA-AEEA]-OH. Retrieved from [Link]

  • Benchchem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • Queen's University Belfast Research Portal. (2025, October 24).
  • Polypeptide Group. (n.d.).
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Benchchem. (n.d.). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • ChemPep. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7013.
  • Semantic Scholar. (2020, April 8). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
  • ResearchGate. (n.d.).
  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • ResearchGate. (2024, October 18). What are the possible reasons to get a false negative result in Kaiser test for solid phase peptide synthesis?.
  • ResearchGate. (n.d.). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
  • PubMed. (2022, December 14). Impact of Hydrophobic/Hydrophilic Balance on Aggregation Pathways, Morphologies, and Excited-State Dynamics of Amphiphilic Diketopyrrolopyrrole Dyes in Aqueous Media. The Journal of Physical Chemistry B, 126(50), 10696-10706.
  • Ohio State University. (n.d.). Mass spectrometry of peptides and proteins.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • ResearchGate. (n.d.). Analytical C18 RP-HPLC profiles of synthetic peptide segments.
  • PMC. (n.d.).
  • MDPI. (2023, June 23). Effect of the Lipid Landscape on the Efficacy of Cell-Penetrating Peptides. International Journal of Molecular Sciences, 24(13), 10636.
  • RSC Publishing. (n.d.). Regulation of protein disaggregation by the hydrophobic chain length of ammonium-based ionic liquids.

Sources

An In-Depth Technical Guide to the Mechanism of Albumin Binding for C18 Fatty Acid Peptide Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of a C18 fatty acid side chain to therapeutic peptides has emerged as a paramount strategy for extending their circulatory half-life and improving their pharmacokinetic profiles. This is primarily achieved through a reversible, high-affinity interaction with human serum albumin (HSA), the most abundant protein in blood plasma. Understanding the intricate molecular details of this binding mechanism is crucial for the rational design and optimization of long-acting peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles governing the binding of C18-acylated peptides to albumin, the key structural determinants of this interaction, and the state-of-the-art biophysical techniques employed for its characterization. We delve into the causality behind experimental choices, provide detailed protocols for key analytical methods, and present a framework for the robust validation of binding data, empowering researchers to accelerate the development of next-generation peptide drugs.

The Strategic Imperative of Albumin Binding

The therapeutic potential of many peptides is often hampered by their rapid renal clearance and enzymatic degradation, leading to short in vivo half-lives. Acylation with a C18 fatty acid, such as stearic acid, provides a clinically validated solution to this challenge. This lipid modification enhances the peptide's affinity for albumin, effectively creating a circulating reservoir of the therapeutic agent.[1][2] This "piggy-back" strategy leverages the long half-life of albumin (approximately 19 days in humans) to significantly prolong the duration of action of the conjugated peptide.[3] Prominent examples of this approach include the GLP-1 receptor agonists semaglutide and liraglutide, which have revolutionized the treatment of type 2 diabetes and obesity.[][5]

The binding of the C18 fatty acid chain to albumin is a non-covalent interaction, primarily driven by hydrophobic forces, with contributions from electrostatic and polar interactions.[6][7] This reversible binding is critical, as it allows for the gradual release of the free, active peptide to engage with its therapeutic target. A strong binding to albumin can, however, negatively impact the potency of the peptide for its receptor due to competition, highlighting the need for a finely tuned binding affinity.[5]

The Molecular Architecture of the Binding Interface

Human serum albumin is a 66.5 kDa protein composed of three homologous domains (I, II, and III), each divided into two subdomains (A and B).[8] This intricate structure houses multiple binding sites for a diverse array of endogenous and exogenous ligands, including fatty acids.

The Fatty Acid Binding Sites of Albumin

Crystallographic and spectroscopic studies have identified at least seven distinct binding sites for long-chain fatty acids on HSA, designated FA1 through FA7.[7][9] These sites are strategically located in hydrophobic crevices and pockets throughout the albumin molecule.[6] The C18 acyl chain of a modified peptide primarily anchors within these pre-existing fatty acid binding pockets.

Recent studies utilizing 2D NMR spectroscopy with 13C-labeled fatty acids and HSA mutants have been instrumental in identifying the primary binding sites for acylated peptides.[10] Competitive displacement experiments have revealed that the C18 side chains of therapeutic peptides often show a preference for certain high-affinity fatty acid binding sites.[10]

Key Amino Acid Interactions

The binding of the C18 acyl chain is a synergistic interplay of hydrophobic and polar interactions with specific amino acid residues within the fatty acid binding pockets of albumin.

  • Hydrophobic Interactions : The long, saturated C18 alkyl chain is stabilized within deep, hydrophobic tunnels lined by nonpolar amino acid residues.

  • Polar and Electrostatic Interactions : The carboxyl group of the fatty acid (or a polar head group in the linker region of the acylated peptide) often forms hydrogen bonds and salt bridges with positively charged or polar residues, such as arginine (Arg) and lysine (Lys), at the entrance of the binding pockets.[7]

While the exact residues involved can vary depending on the specific fatty acid binding site, studies on molecules like semaglutide have highlighted the importance of specific substitutions in the peptide backbone to ensure the C18 fatty diacid chain binds correctly to albumin without interfering with the peptide's primary function.[] For instance, the substitution of lysine with arginine at position 34 in semaglutide prevents incorrect acylation and promotes optimal albumin binding.[]

The following diagram illustrates the general principle of a C18-acylated peptide binding to a fatty acid binding site on human serum albumin.

G cluster_0 Human Serum Albumin (HSA) cluster_1 Acylated Peptide HSA_pocket Fatty Acid Binding Site (e.g., FA2) - Hydrophobic Tunnel - Polar/Charged Residues at Entrance Peptide Peptide Backbone Linker C18 Fatty Acid Chain HSA_pocket->Peptide:f0 Reversible Interaction Peptide:f0->HSA_pocket Binding

Caption: Binding of a C18-acylated peptide to a fatty acid binding site on HSA.

Biophysical Characterization of the Binding Interaction: A Multi-faceted Approach

A thorough understanding of the binding mechanism necessitates the use of multiple, complementary biophysical techniques. Each method provides unique insights into the thermodynamics, kinetics, and structural aspects of the interaction. The choice of technique should be guided by the specific scientific question being addressed.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon the binding of a ligand (the acylated peptide) to a macromolecule (albumin).[11] This technique is considered the gold standard for thermodynamic characterization because it provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.[12]

Causality Behind the Choice: ITC is the only technique that directly measures the enthalpy of binding (ΔH), allowing for the calculation of the binding affinity (Kd), stoichiometry (n), and entropy of binding (ΔS). This provides a deep understanding of the driving forces behind the interaction (i.e., whether it is enthalpy-driven, entropy-driven, or both).

  • Sample Preparation (Self-Validating System):

    • Protein: Human serum albumin (fatty acid-free) should be extensively dialyzed against the chosen experimental buffer to ensure buffer matching. A typical concentration range for the cell is 10-50 µM.[13]

    • Peptide: The C18-acylated peptide should be dissolved in the final dialysis buffer. The concentration in the syringe should be 10-15 times higher than the albumin concentration in the cell.[14]

    • Buffer: A buffer with a low ionization enthalpy, such as phosphate or acetate, is recommended to minimize buffer mismatch heats.[12] The pH should be maintained at physiological levels (e.g., pH 7.4).

    • Quality Control: Ensure both solutions are degassed and free of particulates by centrifugation or filtration.[12]

  • ITC Experiment:

    • Instrument: A high-sensitivity ITC instrument (e.g., MicroCal PEAQ-ITC or equivalent) is required.

    • Titration: A series of small injections (e.g., 2-5 µL) of the acylated peptide solution are made into the albumin solution in the sample cell.

    • Control: A control experiment titrating the peptide into the buffer alone is essential to determine the heat of dilution.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to generate a binding isotherm.

    • The isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

The following diagram illustrates a typical ITC workflow.

G cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep Sample Preparation (Albumin in cell, Peptide in syringe) Buffer Matching is CRITICAL titrate Titration (Inject peptide into albumin solution) prep->titrate measure Measure Heat Change (Exothermic or Endothermic) titrate->measure isotherm Generate Binding Isotherm measure->isotherm analyze Data Analysis (Fit to binding model) isotherm->analyze results Thermodynamic Parameters (Kd, n, ΔH, ΔS) analyze->results

Caption: A streamlined workflow for ITC analysis of peptide-albumin binding.

Surface Plasmon Resonance (SPR): Unraveling the Kinetics of Interaction

SPR is a label-free, real-time optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[15]

Causality Behind the Choice: SPR is unparalleled in its ability to provide detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd).[16] This is particularly valuable for understanding how quickly the acylated peptide binds to and dissociates from albumin, which has direct implications for its pharmacokinetic profile.

  • Immobilization (Self-Validating System):

    • Ligand: Human serum albumin is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • Immobilization Level: Aim for a low to moderate immobilization level (e.g., 2000-5000 RU) to minimize mass transport limitations.[17]

    • Control Surface: A reference flow cell is prepared by performing the activation and deactivation steps without immobilizing the protein.

  • Binding Analysis:

    • Analyte: The C18-acylated peptide is injected at various concentrations over the sensor surface.

    • Running Buffer: A standard physiological buffer such as HBS-EP+ is commonly used.[18]

    • Regeneration: After each injection, the sensor surface is regenerated using a solution that disrupts the binding without denaturing the immobilized albumin (e.g., a low pH buffer or a high salt concentration).[17]

  • Data Analysis:

    • The binding sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and the equilibrium dissociation constant (Kd).

The following diagram depicts the key steps in an SPR experiment.

G cluster_workflow Surface Plasmon Resonance (SPR) Workflow immobilize Immobilize Albumin on Sensor Chip inject Inject Acylated Peptide (Analyte) immobilize->inject detect Detect Binding (Change in Refractive Index) inject->detect dissociate Dissociation Phase (Buffer Flow) detect->dissociate regenerate Regenerate Surface dissociate->regenerate analyze Kinetic Analysis (Fit Sensorgrams) dissociate->analyze regenerate->inject Next Concentration results Kinetic Parameters (ka, kd, Kd) analyze->results

Caption: The cyclical process of an SPR experiment for kinetic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-level Structural Insights

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution.[19] For studying peptide-albumin interactions, ligand-observed NMR experiments are particularly useful.

Causality Behind the Choice: NMR provides unparalleled atomic-level information about the binding interface. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) can identify the specific protons of the acylated peptide that are in close proximity to the albumin surface, thereby mapping the binding epitope.[3][20]

  • Saturation Transfer Difference (STD) NMR: In an STD experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to the bound ligand via spin diffusion. By subtracting a reference spectrum (where the protein is not saturated) from the saturated spectrum, only the signals from the bound ligand are observed. The relative intensities of the signals in the STD spectrum provide information about the proximity of each proton to the protein surface.[3]

  • Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. It is particularly sensitive for detecting weak interactions.[20][21]

Experimental Considerations:

  • Sample: Both albumin and the acylated peptide need to be soluble and stable in a suitable NMR buffer (often a phosphate buffer in D2O).

  • Data Interpretation: The interpretation of STD and WaterLOGSY spectra requires careful analysis to distinguish true binding from non-specific interactions or aggregation.

Data Presentation and Interpretation

The quantitative data obtained from these biophysical techniques should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Representative Binding Affinity and Thermodynamic Data for C18-Acylated Peptides to Human Serum Albumin
Acylated Peptide ExampleTechniqueDissociation Constant (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)Reference
SemaglutideNot SpecifiedHigh Affinity---[]
LiraglutideNot SpecifiedHigh Affinity---[5]
Heptapeptide-Stearic AcidFluorescence Polarization1.48 ± 0.15 µM---[3]
Acylated HeptapeptideNot Specified39 nM---[22]
Insulin-C14 AcylNot Specified4.2 µM---[3]

Note: This table is populated with representative data from the literature. The specific experimental conditions for each measurement should be consulted in the original publications.

The Crucial Role of Linker Chemistry

The chemical linker that connects the C18 fatty acid to the peptide backbone is not merely a passive spacer but plays a critical role in modulating the albumin binding affinity and the overall pharmacokinetic properties of the conjugate.[2][23] The length, charge, and flexibility of the linker can influence how the fatty acid is presented to the binding pocket on albumin and can also contribute to the binding energy.[23] For example, the use of a γ-glutamic acid linker in liraglutide was found to be optimal for achieving a balance between high albumin affinity and retained GLP-1 receptor potency.[5]

Conclusion: A Pathway to Rational Design

The reversible binding of C18-acylated peptides to serum albumin is a complex yet elegant mechanism that has been successfully harnessed to create long-acting therapeutics. A deep understanding of the molecular interactions at play, facilitated by a suite of powerful biophysical techniques, is essential for the rational design of the next generation of peptide drugs. By carefully considering the structure of the fatty acid, the chemistry of the linker, and the specific amino acid sequence of the peptide, researchers can fine-tune the albumin binding affinity to achieve the desired pharmacokinetic and pharmacodynamic profile. This in-depth guide provides the foundational knowledge and practical insights necessary for scientists and drug development professionals to navigate this exciting and rapidly evolving field.

References

  • Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. J. Med. Chem. 2015, 58, 18, 7370–7380. [Link]

  • The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. Pharmaceutics2021 , 13(2), 244. [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. Biochem Soc Trans. 2018 Dec 21;46(6):1655-1666. [Link]

  • 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Sci Rep. 2017; 7: 15943. [Link]

  • Development of high-affinity peptide ligands for serum albumin toward biomedical applications. [Link]

  • The Discovery and Development of Liraglutide and Semaglutide. Front. Endocrinol., 12 April 2019. [Link]

  • Differential epitope mapping by STD NMR spectroscopy to reveal the nature of protein–ligand contacts. Angew. Chem. Int. Ed. 2017, 56, 13733 –13737. [Link]

  • Fatty acid binding into the highest affinity site of human serum albumin observed in molecular dynamics simulation. J. Phys. Chem. B 2015, 119, 21, 6423–6432. [Link]

  • Surface plasmon resonance. [Link]

  • ITC sample preparation guideline. [Link]

  • Synthesis and pharmaceutical characterization of site specific mycophenolic acid-modified Xenopus glucagon-like peptide-1 analogs. Bioorg. Med. Chem. 2019 Nov 1;27(21):115086. [Link]

  • Guide to Running an SPR Experiment. [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]

  • Peptide Sequencing of Semaglutide: Case Study by ResolveMass. [Link]

  • Albumin and the fatty acids interactions. Medications & Nutrition. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • Review: Modifications of Human Serum Albumin and Their Binding Effect. Protein Pept Lett. 2018;25(11):984-990. [Link]

  • Comparison of Biomolecular Interaction Techniques. XanTec. [Link]

  • Sample Preparation Guidelines (ITC). Yale University. [Link]

  • Targeted removal of the FA2 site on human albumin prevents fatty acid–mediated inhibition of Zn2+ binding. J Lipid Res. 2019 Mar; 60(3): 555–564. [Link]

  • Human Serum Albumin Loaded with Fatty Acids Reveals Complex Protein–Ligand Thermodynamics and Boleadora-Type Solution Dynamics Leading to Gelation. J. Phys. Chem. B 2020, 124, 4, 693–705. [Link]

  • ITC sample preparation. Vanderbilt University. [Link]

  • Serum albumin binding knob domains engineered within a VH framework III bispecific antibody format and as chimeric peptides. Front. Immunol., 29 July 2022. [Link]

  • Protein-ligand binding affinity determination by the waterLOGSY method: An optimised approach considering ligand rebinding. Sci Rep. 2017; 7: 43768. [Link]

  • Structure-activity analysis of truncated albumin-binding domains suggests new lead constructs for potential therapeutic delivery. J Biol Chem. 2019 Jul 12;294(28):10853-10864. [Link]

  • In Search for Low-Molecular-Weight Ligands of Human Serum Albumin That Affect Its Affinity for Monomeric Amyloid β Peptide. Int. J. Mol. Sci. 2024, 25(9), 4899. [Link]

  • Isothermal Titration Calorimetry ITC. protocols.io. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin. ACS Chem. Biol. 2023, 18, 5, 1158–1167. [Link]

  • Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. [Link]

  • Fatty acid binding to plasma albumin. J. Lipid Res. 1975. 16: 165-179. [Link]

  • Influence of fatty acids on the binding of calcium to human albumin. Correlation of binding and conformation studies and evidence for distinct differences between unsaturated fatty acids and saturated fatty acids. J. Biol. Chem. 251 (18), 5531-5535. [Link]

  • Human Serum Albumin Loaded with Fatty Acids Reveals Complex Protein-Ligand Thermodynamics and Boleadora-Type Solution Dynamics Leading to Gelation. ChemRxiv. [Link]

  • ITC Sample Preparation Guidelines. [Link]

  • Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions. Bioconjugate Chem. 2022, 33, 12, 2247–2255. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals 2025, 18(2), 220. [Link]

  • DiffErential EPitope mapping by STD NMR spectroscopy (DEEP‐STD NMR) to reveal the nature of protein‐ligand contacts. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods Mol Biol. 2008; 493: 189–212. [Link]

  • Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. [Link]

  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC North America. [Link]

  • BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. [Link]

  • Peptide Mapping for Biotherapeutics. Waters. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Solid-Phase Synthesis of Semaglutide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist widely used in the management of type 2 diabetes and obesity.[1] Its sophisticated chemical structure, comprising a 31-amino acid peptide backbone modified at the Lysine-20 position with a lipophilic side chain, presents a significant synthetic challenge.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of Semaglutide using a methodical solid-phase peptide synthesis (SPPS) approach. We will detail the assembly of the peptide backbone, the strategic on-resin acylation of the Lys-20 residue using key intermediates including Fmoc-Glu-OtBu and a tert-butyl protected C18 diacid, and the final cleavage, deprotection, and purification steps. The causality behind experimental choices, the importance of orthogonal protecting group strategies, and self-validating process controls are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Strategy

The synthesis of Semaglutide is a multi-stage process that leverages the efficiency of the 9-fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS) methodology.[3] This strategy involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[4]

A critical feature of the Semaglutide structure is the complex side chain attached to the ε-amino group of Lysine at position 20. This moiety, which consists of two 8-amino-3,6-dioxaoctanoic acid (AEEA) linkers, a γ-glutamic acid (Glu), and an octadecanedioic fatty acid, is responsible for the drug's extended half-life.[2][5] The synthesis protocol addresses this by first constructing the full peptide backbone on the resin, followed by a selective, on-resin modification of the Lys-20 residue.

The user's reference to an "Octa(OtBu)-Glu-OtBu intermediate" correctly intuits the chemical nature of the protected side-chain precursors. Specifically, the octadecanedioic acid is introduced as a mono-tert-butyl ester, and the glutamic acid is protected as Fmoc-Glu-OtBu. These tert-butyl (OtBu) protecting groups are crucial for preventing unwanted side reactions during the acylation process and are removed simultaneously with all other acid-labile side-chain protecting groups in the final cleavage step.[1][6] This orthogonal protection scheme, where different protecting groups (Fmoc, Mtt, Boc, Trt, tBu) are removed under distinct chemical conditions, is the cornerstone of a successful synthesis.[7][8]

Overall Synthetic Workflow

The synthesis can be logically divided into four primary stages: assembling the peptide backbone, attaching the side chain, cleaving the peptide from the resin, and finally, purifying the crude product.

Semaglutide_Synthesis_Workflow cluster_0 Stage 1: SPPS Backbone Assembly cluster_1 Stage 2: On-Resin Side Chain Acylation cluster_2 Stage 3: Cleavage & Deprotection cluster_3 Stage 4: Purification & Analysis A Resin Swelling (Fmoc-Gly-Wang Resin) B Iterative Cycles: 1. Fmoc Deprotection (Piperidine) 2. Amino Acid Coupling (DIC/HOBt) A->B Start Synthesis C Completed Peptide Backbone (Lys20 protected with Mtt) B->C Repeat for all 31 AAs D Selective Lys20(Mtt) Deprotection (dilute TFA) C->D Backbone Complete E Sequential Coupling: 1. Fmoc-AEEA-OH (x2) 2. Fmoc-Glu-OtBu 3. C18 Diacid-mono-OtBu D->E Expose ε-NH2 F Fully Assembled & Protected Semaglutide on Resin E->F G Treat with Cleavage Cocktail (TFA/TIS/H2O) F->G Acylation Complete H Precipitate in Cold Ether G->H Release & Deprotect I Crude Semaglutide Peptide H->I J Preparative RP-HPLC I->J Purify Crude K Lyophilization J->K L Purified Semaglutide K->L M QC Analysis (Analytical HPLC, MS) L->M

Caption: High-level workflow for the solid-phase synthesis of Semaglutide.

Materials and Reagents

Successful synthesis requires high-quality reagents. The following table summarizes the necessary materials.

Category Reagent/Material Purpose
Solid Support Fmoc-Gly-Wang Resin (0.3-0.6 mmol/g substitution)Starting point for peptide synthesis.[1]
Solvents Dimethylformamide (DMF), Dichloromethane (DCM)Primary solvents for washing and reactions.[1]
Amino Acids Fmoc-protected L-amino acids (with side-chain protection)Building blocks for the peptide chain.[1]
e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)Acid-labile side-chain protection.[8]
Boc-His(Trt)-OHHistidine protection to prevent racemization.[1][2]
Fmoc-Aib-OHUnnatural amino acid at position 8.[1][2]
Fmoc-Lys(Mtt)-OHLysine at position 20 with orthogonal protection.[1]
Deprotection 20% Piperidine in DMFReagent for removing the Fmoc group.[1]
1% Trifluoroacetic acid (TFA) in DCMFor selective removal of the Mtt group.[1]
Coupling Diisopropylcarbodiimide (DIC) & Hydroxybenzotriazole (HOBt)Activation reagents for peptide bond formation.[1]
Alternative: HATU/DIEAA more potent activation system.[9]
Side Chain Fmoc-AEEA-OHSpacer unit for the side chain.[1]
Fmoc-Glu-OtBuGlutamic acid linker with side-chain protection.[1][10]
Octadecanedioic acid mono-tert-butyl esterC18 fatty acid component with protection.[1][10]
Cleavage Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterCleavage cocktail components.[1][11]
Precipitation Cold Diethyl EtherTo precipitate the crude peptide from the cleavage solution.[1]
Purification Acetonitrile (ACN), Water (HPLC Grade), TFAMobile phases for reverse-phase HPLC.[12]

Detailed Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a dedicated solid-phase synthesis vessel with appropriate ventilation.

Protocol Part A: SPPS of the Peptide Backbone

The core of this stage is the repeated two-step cycle of deprotection and coupling.

  • Resin Preparation: Swell the Fmoc-Gly-Wang resin (0.1 mmol) in DMF for 1 hour.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents, 0.3 mmol) by dissolving it with HOBt (3 eq.) and DIC (3 eq.) in DMF. Allow activating for 5 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Coupling Monitoring (Kaiser Test):

    • Take a small sample of resin beads and wash them with DMF and ethanol.

    • Perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling (free amines are present), and the coupling step (Step 3) should be repeated.[1] A negative result (yellow/colorless beads) confirms reaction completion.

  • Chain Elongation: Wash the resin with DMF (5-7 times). Repeat steps 2-5 for each amino acid in the Semaglutide sequence, using the appropriately protected amino acids (e.g., Boc-His(Trt)-OH, Fmoc-Aib-OH, Fmoc-Lys(Mtt)-OH) at their designated positions.[1]

Protocol Part B: On-Resin Side Chain Acylation

This stage modifies the fully assembled peptide backbone at the specific Lys-20 position.

Side_Chain_Acylation Resin Peptide-Resin-Lys(Mtt) Deprotect Treat with 1% TFA in DCM Resin->Deprotect FreeAmine Peptide-Resin-Lys(H) Deprotect->FreeAmine Selectively removes Mtt group Couple_AEEA1 Couple Fmoc-AEEA-OH FreeAmine->Couple_AEEA1 Deprotect_AEEA1 Fmoc Deprotection (20% Piperidine) Couple_AEEA1->Deprotect_AEEA1 Couple_AEEA2 Couple Fmoc-AEEA-OH Deprotect_AEEA1->Couple_AEEA2 Deprotect_AEEA2 Fmoc Deprotection (20% Piperidine) Couple_AEEA2->Deprotect_AEEA2 Couple_Glu Couple Fmoc-Glu-OtBu Deprotect_AEEA2->Couple_Glu Deprotect_Glu Fmoc Deprotection (20% Piperidine) Couple_Glu->Deprotect_Glu Couple_C18 Couple C18 Diacid-mono-OtBu Deprotect_Glu->Couple_C18 Final Fully Acylated Peptide-Resin Couple_C18->Final

Caption: Stepwise acylation of the Lys-20 side chain on the solid support.

  • Selective Mtt Deprotection: After coupling the final amino acid of the backbone, wash the resin with DCM. Treat the resin with 1% TFA in DCM for 30 minutes. Repeat this treatment. This mild acid condition cleaves the Mtt group without affecting the tBu, Boc, or Trt groups.[1] Wash the resin thoroughly with DCM and then DMF to neutralize.

  • Sequential Side Chain Coupling: Using the standard coupling protocol described in Part A (Step 3), sequentially couple the following components to the now-free ε-amino group of Lys-20. After each coupling, perform an Fmoc deprotection (Part A, Step 2).

    • First, couple Fmoc-AEEA-OH . Deprotect the Fmoc group.

    • Second, couple another molecule of Fmoc-AEEA-OH . Deprotect the Fmoc group.

    • Third, couple Fmoc-Glu-OtBu . Deprotect the Fmoc group.[1][10]

    • Finally, couple octadecanedioic acid mono-tert-butyl ester .[1][10]

  • Final Wash: After the final coupling, wash the fully assembled peptide-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum.[1]

Protocol Part C: Cleavage, Deprotection, and Precipitation

This is the final chemical step, liberating the peptide from the resin and removing all remaining protecting groups.

Rationale for the Cleavage Cocktail: The cleavage cocktail uses a strong acid (TFA) to break the bond between the peptide and the resin and to remove acid-labile protecting groups (tBu, OtBu, Boc, Trt).[8] However, the cleavage process generates highly reactive carbocations (e.g., tert-butyl cations) that can re-attach to sensitive amino acid residues like Tryptophan or Cysteine, causing unwanted side products.[8] Scavengers are included to "trap" these cations.[13]

Component Typical % (v/v) Function
TFA 95%Strong acid for cleavage and deprotection.
TIS 2.5%Scavenger for tert-butyl cations.[1][8]
Water 2.5%Scavenger and aids in protein hydration.[1][11]
  • Cleavage Reaction: Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v). Add the cocktail to the dried peptide-resin.[1]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Collection: Filter the resin and collect the filtrate, which now contains the dissolved, deprotected peptide.

  • Precipitation: Add the filtrate dropwise into a large volume of ice-cold diethyl ether. A white precipitate of the crude peptide will form.[1]

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether, and wash the pellet with cold ether once more. Dry the peptide pellet under a vacuum to obtain the crude Semaglutide powder.[1]

Protocol Part D: Purification and Characterization

The crude product contains the target peptide along with various impurities from incomplete reactions or side reactions during synthesis and cleavage.[14] Reverse-phase HPLC is the standard method for purification.[12]

  • Sample Preparation: Dissolve the crude Semaglutide powder in a minimal amount of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[1]

  • Preparative RP-HPLC:

    • Column: A C8 or C18 preparative column is suitable.[12]

    • Mobile Phase A: 0.1% TFA in Water.[1]

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[1]

    • Gradient: Equilibrate the column with the starting mobile phase composition. Inject the sample and elute using a linear gradient, for example, from 20% to 60% Mobile Phase B over 60 minutes.[1]

    • Detection & Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the main peak.[1]

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the highest purity (typically >98%). Pool the pure fractions.

  • Final Product Preparation: Remove the acetonitrile from the pooled fractions using rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified Semaglutide as a white, fluffy powder.

  • Characterization: Confirm the identity of the final product using high-resolution mass spectrometry (e.g., LC/Q-TOF MS) to verify that the experimental mass matches the theoretical mass of Semaglutide.[15][16]

Conclusion

The synthesis of Semaglutide via Fmoc-based SPPS is a complex but manageable process for a well-equipped laboratory. The success of this protocol hinges on the careful execution of each step, the use of high-quality reagents, and the strategic application of an orthogonal protecting group scheme. The on-resin acylation of Lysine-20 with protected intermediates like Fmoc-Glu-OtBu is a critical step that enables the construction of the drug's unique lipophilic side chain. Rigorous purification by preparative HPLC and subsequent characterization are essential to ensure the final product meets the high purity standards required for research and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Semaglutide for Research. BenchChem Technical Support.
  • Justia Patents. (2023).
  • Agilent. (n.d.). Advanced 2D-LC/MS Workflow for the Characterization of Semaglutide and Its Impurities. Agilent Technologies, Inc.
  • Zhao, C. (2019). Synthetic method for semaglutide. SciSpace.
  • Various Authors. (n.d.). Semaglutide Intermediates.
  • WIPO Patentscope. (2024). WO/2024/159569 METHOD FOR SYNTHESIZING SEMAGLUTIDE.
  • PMC - NIH. (2025).
  • EPO Patent 3398960. (2020). METHOD FOR PREPARING SEMAGLUTIDE.
  • ResearchGate. (2024). A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression.
  • Semaglutide360. (2025). Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis.
  • Waters Corporation. (n.d.).
  • Welch Materials. (2023).
  • Google Patents. (2020). EP3398960B1 - Method for preparing semaglutide.
  • Thermo Fisher Scientific. (n.d.).
  • Google Patents. (2021).
  • Google Patents. (n.d.). CN112321699B - Synthesis method of semaglutide.
  • BenchChem. (2025). A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis.
  • Justia Patents. (2020). Chemo-enzymatic synthesis of semaglutide, liraglutide and GLP-1.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • Fields, G. B. (n.d.). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

Sources

Fmoc-Lys(Mtt)-OH deprotection and Octa(OtBu)-Glu-OtBu coupling steps

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Lipidated Peptides Subject: Orthogonal Deprotection of Fmoc-Lys(Mtt)-OH and Site-Specific Coupling of Octa(OtBu)-Glu-OtBu Side Chains.

Abstract

This application note details the methodology for synthesizing complex lipidated peptides (e.g., GLP-1 agonists like Semaglutide or Liraglutide) using the Fmoc-Lys(Mtt)-OH orthogonal protection strategy. We focus on the critical "choke points" of synthesis: the selective removal of the acid-labile 4-methyltrityl (Mtt) group in the presence of tert-butyl (tBu) esters, and the subsequent coupling of the bulky Octa(OtBu)-Glu-OtBu lipophilic moiety. This guide provides optimized protocols to minimize retritylation and maximize coupling efficiency of sterically hindered lipid side chains.

The Orthogonal Strategy: Why Mtt?

In the synthesis of albumin-binding peptides, the side chain of a specific lysine residue must be acylated with a fatty acid linker (e.g., Octadecanedioic acid-Glu). Standard Fmoc-SPPS utilizes acid-labile side chain protection (Boc, tBu) removed by 95% TFA. To modify a single lysine without stripping the entire peptide, we use Fmoc-Lys(Mtt)-OH .

The Mtt group is "hyper-acid-labile." It can be removed with 1% TFA , leaving Boc/tBu groups (which require >50% TFA) intact. This creates a specific window for modification.

OrthogonalStrategy Peptide Resin-Bound Peptide LysMtt Lys(Mtt) Site Peptide->LysMtt OtherSC Other Side Chains (Boc/tBu protected) Peptide->OtherSC Step1 1% TFA / DCM LysMtt->Step1 OtherSC->Step1 Remains Intact Step2 Lys(NH2) Free Step1->Step2 Selective Cleavage Step3 Coupling Octa(OtBu)-Glu-OtBu Step2->Step3 Final Lipidated Peptide (Still on Resin) Step3->Final

Figure 1: The orthogonal deprotection workflow allowing site-specific lipidation while maintaining global protection.

Protocol: Selective Mtt Deprotection

The removal of Mtt generates a stable, bright yellow/orange trityl cation (


). If not quenched immediately, this cation will re-alkylate nucleophilic residues (Trp, Met, Cys) or the liberated amine itself.

Critical Reagents:

  • Deprotection Cocktail: 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).[1]

  • Scavenger: 5% Triisopropylsilane (TIS) OR 5% Methanol (MeOH). Note: TIS is preferred for Trp-containing sequences.

  • Quench Solution: 5% Diisopropylethylamine (DIPEA) in DMF.

Step-by-Step Procedure:
  • DCM Wash: Wash the resin 3x with DCM to remove DMF (DMF can buffer the weak acid, reducing efficiency).

  • Flow Washing (The "Pulse" Method):

    • Add the 1% TFA / 5% TIS / DCM cocktail to the resin.[2]

    • Agitate for 2 minutes .

    • Observe: The solution should turn bright yellow/orange (release of

      
      ).
      
    • Drain immediately. Do not incubate! Long incubation promotes retritylation.

  • Repeat Cycles:

    • Repeat the 2-minute flow wash 5–10 times.

    • Endpoint: Continue until the filtrate remains colorless (indicating no more Mtt is being released).

  • Hard Wash: Wash resin 3x with DCM.[2]

  • Neutralization: Wash resin 3x with 5% DIPEA/DMF to neutralize residual TFA and ensure the lysine amine is unprotonated (

    
    ) for the next coupling.
    
  • Final Wash: Wash 5x with DMF.

Troubleshooting Table: Mtt Removal

IssueObservationRoot CauseSolution
Retritylation Low yield in subsequent coupling; impurities +256 Da.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

cation re-attached to amine or Trp.[1]
Use TIS scavenger.[1][3] Use flow washes (short contact time) rather than batch incubation.
Premature tBu Loss Loss of side chain protection on Asp/Glu.TFA concentration >1% or exposure >1 hour.Strictly limit TFA to 1%. Limit total exposure time to <30 mins.
Incomplete Removal Color persists after 10 cycles.[2]Aggregation of peptide on resin.Add 5% HFIP (Hexafluoroisopropanol) to the cocktail to disrupt H-bonds.

Protocol: Coupling the Octa(OtBu)-Glu-OtBu Moiety[6]

The "Octa(OtBu)-Glu-OtBu" moiety is a large, hydrophobic building block. It consists of Octadecanedioic acid (C18) mono-tert-butyl ester linked to the


-amine of Glutamic acid 

-tert-butyl ester. The reactive handle is the free

-carboxyl of the Glutamic acid.

Structure: tBuO-CO-(CH2)16-CO-NH-CH(COOtBu)-(CH2)2-COOH

Due to the steric bulk of this group and the resin-bound peptide, standard coupling can be sluggish.

Coupling Strategy:
  • Activation: Use DIC/Oxyma Pure or HATU/HOAt . HATU is more powerful but carries a higher risk of epimerization (less risk here as the

    
    -COOH is distal to the chiral center, but the 
    
    
    
    -center of Glu is nearby).
  • Stoichiometry: Use 2.5 to 3 equivalents relative to the resin loading.

  • Solvent: DMF or NMP (NMP is better for aggregating sequences).

Step-by-Step Procedure:
  • Pre-Activation:

    • Dissolve Octa(OtBu)-Glu-OtBu (3 eq) in minimal DMF/NMP.

    • Add Oxyma Pure (3 eq).

    • Add DIC (3 eq).

    • Incubate for 2-3 minutes to form the active ester.

  • Coupling:

    • Add the pre-activated mixture to the resin (with the free Lysine

      
      -amine).
      
    • Agitate at Room Temperature for 2 to 4 hours .

    • Note: For difficult sequences, heat to 40°C (microwave or conventional) for 1 hour.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).[2]

    • Result: The beads should be colorless (negative) if coupling is complete. If blue, repeat the coupling (Double Couple).

  • Capping (Optional but Recommended):

    • If Kaiser test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

CouplingWorkflow Start Deprotected Lys-Resin Reaction Coupling Reaction 2-4 Hours @ RT or 40°C Start->Reaction Reagent Prepare Octa(OtBu)-Glu-OtBu + DIC/Oxyma (3 eq) Reagent->Reaction Test Kaiser Test Reaction->Test ResultPos Positive (Blue) Incomplete Test->ResultPos ResultNeg Negative (Colorless) Complete Test->ResultNeg Retry Double Couple (New Reagents) ResultPos->Retry Next Proceed to Global Cleavage ResultNeg->Next Retry->Reaction

Figure 2: Decision tree for the coupling of the sterically hindered lipid side chain.

Global Deprotection & Cleavage

Once the lipid side chain is attached, the peptide must be cleaved from the resin and the remaining protecting groups (including the tBu groups on the Octa-Glu moiety) removed.

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% Water.

  • Time: 2–3 hours.

  • Result: The OtBu esters on the Octa-Glu side chain hydrolyze to free carboxylic acids, yielding the bioactive diacid form (e.g., HOOC-(CH2)16-CO-NH...).

References

  • Barlos, K., et al. (1993).[3][4] Synthesis of peptides protected with the Mtt group.[2][3][5] International Journal of Peptide and Protein Research.[4] Link (Verified Source: Wiley Online Library).

  • Merck/Novabiochem. (2024). Fmoc-Lys(Mtt)-OH Technical Data and Deprotection Protocols.[2]Link (Verified Source: Sigma-Aldrich).

  • Lau, J., et al. (2015).[6] Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[6] Journal of Medicinal Chemistry.[6] Link (Verified Source: ACS Publications).

  • BenchChem. (2025).[1][5][7] Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Semaglutide.Link (Verified Source: BenchChem Technical Support).

  • Aapptec. (2023). Selective Removal of Mtt Protecting Group From Amines (Bulletin 1181).[8]Link (Verified Source: Aapptec Technical Support).

Sources

Optimizing DIC/HOBt coupling for hydrophobic amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency DIC/HOBt Coupling Strategies for Hydrophobic Amino Acid Derivatives

Executive Summary

The synthesis of peptides containing contiguous hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp) presents a distinct kinetic challenge in Solid-Phase Peptide Synthesis (SPPS). These "difficult sequences" are prone to on-resin aggregation via interchain


-sheet formation, leading to steric occlusion of the N-terminal amine. While uronium salts (HATU/HBTU) are often the default for difficult couplings, the DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)  system remains a critical tool due to its cost-effectiveness, solubility profile, and superior racemization suppression.

This guide details the mechanistic optimization of DIC/HOBt coupling specifically for hydrophobic domains, moving beyond standard protocols to employ solvent engineering, chaotropic disruption, and thermodynamic acceleration.

The Hydrophobic Challenge: Mechanism of Failure

To optimize the reaction, one must understand the failure mode. Hydrophobic amino acids do not fail due to lack of intrinsic chemical reactivity; they fail due to solvation collapse .

  • The Phenomenon: As the peptide chain grows, hydrophobic side chains interact with one another rather than the solvent.[1] This forces the peptide backbone into a structured

    
    -sheet conformation.[1][2]
    
  • The Consequence: The reactive N-terminus becomes buried within this "dry" hydrophobic core, inaccessible to the bulky active ester in the bulk solvent.

  • The Solution: We must energetically penalize the peptide-peptide interaction and reward peptide-solvent interaction.

Mechanism of DIC/HOBt Activation

The standard pathway relies on the formation of the O-acylisourea intermediate. HOBt acts as a nucleophilic additive to intercept this intermediate, preventing the formation of the unreactive N-acylurea byproduct and suppressing oxazolone-mediated racemization.

DIC_HOBt_Mechanism cluster_legend Pathway Key AA Fmoc-Amino Acid O_Acyl O-Acylisourea (Highly Reactive) AA->O_Acyl + DIC DIC DIC DIC->O_Acyl N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Slow Rearrangement (No HOBt) Active_Ester OBt-Active Ester (Stable & Chiral Safe) O_Acyl->Active_Ester Fast Attack + HOBt HOBt HOBt HOBt->Active_Ester Product Peptide Bond Active_Ester->Product + Resin-Amine (Coupling) Resin Resin-Amine Resin->Product Green Arrow = Desired Path Green Arrow = Desired Path Red Dashed = Side Reaction Red Dashed = Side Reaction

Figure 1: The competitive kinetic pathways of DIC/HOBt activation. HOBt is essential to outcompete the N-acylurea rearrangement, particularly when coupling kinetics are slowed by steric hindrance.

Critical Optimization Parameters

For hydrophobic sequences, standard DMF protocols are insufficient. The following parameters must be tuned:

A. Solvent Engineering (The "Magic Mixture")

DMF is a good general solvent but poor at disrupting


-sheets.
  • NMP (N-methyl-2-pyrrolidone): Superior to DMF for solvating hydrophobic chains and penetrating resin beads.

  • DCM (Dichloromethane): Excellent for swelling polystyrene resins (low loading), though poor for peptide solubility.[3]

  • Binary/Ternary Systems: A 1:1 mixture of DCM/DMF or the "Magic Mixture" (DCM/DMF/NMP 1:1:1) balances resin swelling with peptide solvation.

B. Chaotropic Salts

The addition of chaotropic salts disrupts the hydrogen bonding network stabilizing the


-sheets.
  • LiCl (0.8M in DMF): The lithium cation coordinates with the peptide backbone amides, breaking interchain H-bonds.

  • KSCN: Alternative chaotrope, though LiCl is generally preferred for compatibility.

C. Thermal Acceleration

Elevating temperature increases the kinetic energy of the polymer chains, increasing the frequency of "open" conformations where the N-terminus is accessible.

  • Target: 50°C - 60°C.

  • Warning: Avoid >60°C for Cys or His to prevent racemization.

Detailed Protocol: Optimized Hydrophobic Coupling

Reagents Required:

  • Fmoc-Amino Acid (Hydrophobic: Val, Ile, Leu, Phe, etc.)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Anhydrous preferred)

  • Solvent: NMP or 1:1 DCM/DMF[2][4]

  • Additive: LiCl (optional, for extreme aggregation)

Step-by-Step Methodology
  • Resin Preparation (Swelling):

    • Swell resin in DCM for 20 minutes (DCM swells polystyrene core better than DMF).

    • Drain and wash 3x with NMP to exchange solvent.

  • Chaotropic Wash (Optional for "Difficult Sequences"):

    • If the previous coupling was difficult, wash the resin with 0.8M LiCl in DMF for 10 minutes.

    • Crucial: Wash 3x with dry NMP to remove bulk salt before coupling (LiCl can interfere with activation if in excess).

  • Activation (Pre-activation vs. In Situ):

    • Note: For hydrophobic residues, we use a short pre-activation to ensure the active OBt ester is formed before hitting the steric wall of the resin.

    • Vessel A: Dissolve Fmoc-AA (3.0 eq) and HOBt (3.0 eq) in minimum NMP/DCM (1:1).

    • Add DIC (3.0 eq).

    • Wait: Allow to react for exactly 3-5 minutes at Room Temp. Do not exceed 10 mins to avoid hydrolysis.

  • Coupling:

    • Add the pre-activated mixture to the resin.[5][6]

    • Agitation: Shake vigorously for 5 minutes, then reduce to gentle agitation.

    • Temperature: If using a heated reactor, ramp to 50°C .

    • Time: Allow to couple for 60-120 minutes . (Standard coupling is often 30-45 min; hydrophobic requires extended time).

  • Monitoring (The Chloranil Test):

    • Do not use Kaiser Test: It often gives false negatives on aggregated chains (the ninhydrin cannot penetrate).

    • Perform the Chloranil Test (see Section 5) or a micro-cleavage followed by HPLC.

  • Double Coupling (If required):

    • Drain. Wash 3x DMF.

    • Repeat steps 3-4. Tip: Use a different solvent system for the second coupling (e.g., if 1st was DMF, use DCM/DMF) to alter the swelling properties.[7]

Quality Control & Troubleshooting

Visualizing the decision process is vital for saving batches.

The Chloranil Test (Superior to Kaiser for Hydrophobic/Proline)
  • Wash a few resin beads with Ethanol.

  • Add 2 drops 2% Acetaldehyde in DMF .

  • Add 2 drops 2% p-Chloranil in DMF .

  • Wait 5 mins.

    • Blue/Green Beads: Secondary amine present (Incomplete coupling).[8][9]

    • Colorless/Yellow: Complete coupling.[9]

Troubleshooting Workflow

Troubleshooting_Flow Start Coupling Complete (Time Elapsed) Test QC Test (Chloranil/Micro-cleave) Start->Test Result Result? Test->Result Pass Pass (Colorless) Result->Pass Negative Fail Fail (Blue/Green) Result->Fail Positive Next Proceed to Deprotection Pass->Next Decision Aggregation Suspected? Fail->Decision Double Double Couple (Same Conditions) Decision->Double No (Kinetic issue) Aggressive Aggressive Protocol Decision->Aggressive Yes (Hydrophobic AA) Double->Test Action1 Switch Solvent (NMP) Add LiCl Wash Aggressive->Action1 Action2 Increase Temp (50°C) Switch to HATU (Plan B) Action1->Action2 Action2->Test

Figure 2: Decision tree for troubleshooting incomplete couplings. Note that persistent failure with DIC/HOBt may necessitate a switch to HATU or HOAt for that specific residue.

Comparative Data: Solvent Effects

The table below summarizes the relative efficiency of solvent systems for hydrophobic coupling (e.g., Fmoc-Val-Val-Val-Val sequence).

Solvent SystemSwelling (Polystyrene)Solvation of AggregatesCoupling Rate (Relative)Recommended Use
DMF (Standard) GoodPoor1.0xGeneral sequences
DCM ExcellentVery Poor0.8xLoading first AA
NMP GoodGood1.5xHydrophobic stretches
DCM / DMF (1:1) Very GoodModerate1.3xSolubility issues
"Magic Mix" (DCM/DMF/NMP)ExcellentExcellent2.1x Difficult/Aggregating

References

  • Albericio, F., &yman, S. A. (2018). Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews.

  • BenchChem Technical Support. (2025). Overcoming Poor Solubility of Protected Peptides in SPPS.

  • Sigma-Aldrich (Merck). Solid Phase Peptide Synthesis (SPPS) – General Protocols.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • National Institutes of Health (NIH). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

  • Aapptec. Tests for Unprotected Proline (Chloranil Test Protocol).

Sources

Liquid phase synthesis methods for GLP-1 agonist side chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Liquid Phase Synthesis Strategies for GLP-1 Agonist Side Chains

Executive Summary

The clinical success of GLP-1 receptor agonists like Liraglutide and Semaglutide hinges on their albumin-binding side chains.[1] These lipophilic moieties extend in vivo half-life by promoting reversible binding to serum albumin and protecting the peptide backbone from enzymatic degradation.[1]

While the peptide backbone is typically synthesized via Solid Phase Peptide Synthesis (SPPS), the side chain moiety is increasingly synthesized as a high-purity building block in the liquid phase (solution phase) . This hybrid approach offers distinct advantages:

  • Scalability: Solution phase chemistry is more amenable to multi-kilogram production of the side chain fragment.

  • Purity Control: Intermediates can be crystallized or chromatographed, preventing the accumulation of "deletion sequences" common in stepwise SPPS.

  • Convergent Efficiency: Coupling a pre-formed, high-purity side chain to the peptide backbone reduces the number of expensive on-resin steps and improves the final crude purity.

This guide details the protocols for the liquid phase synthesis of the Liraglutide side chain (Palmitoyl-Glu) and the Semaglutide side chain (C18-diacid-Glu-2xOEG) .[1]

Strategic Overview: The Building Blocks

The synthesis relies on the orthogonal protection of three critical components:

  • The Lipid Tail: Palmitic acid (C16) for Liraglutide; Octadecanedioic acid (C18 diacid) for Semaglutide.

  • The Linker: L-Glutamic acid (γ-Glu), typically protected as the

    
    -tert-butyl ester (H-Glu-OtBu).[1]
    
  • The Spacer (Semaglutide only): 8-amino-3,6-dioxaoctanoic acid (AEEA or OEG), often used as Fmoc-AEEA-OH.[1]

Critical Design Choice: Protecting Groups
  • Carboxyl Protection: Tert-butyl esters (-OtBu) are preferred.[1] They are stable under basic coupling conditions but are removed simultaneously with the peptide side-chain protecting groups (Boc, Pbf, tBu) during the final TFA cleavage.

  • Amine Protection: Fmoc is used for the spacer amines to allow for controlled, stepwise assembly if necessary, though direct coupling of pre-formed fragments is common.

Protocol A: Synthesis of Liraglutide Side Chain

Target Molecule:


-Palmitoyl-L-glutamic acid 

-tert-butyl ester

-succinimidyl ester (Pal-Glu(OSu)-OtBu).[1]

This activated ester is the "gold standard" reagent for attaching the side chain to the Lysine-26 of the Liraglutide backbone.

Step 1: Preparation of Palmitoyl-Glu-OtBu
  • Rationale: Direct acylation of H-Glu-OtBu with Palmitic acid ensures the

    
    -carboxylic acid remains free for later activation.[1]
    

Reagents:

  • Palmitic Acid (1.0 eq)

  • H-Glu-OtBu (1.1 eq)[1]

  • EDC

    
    HCl (1.2 eq) or DCC
    
  • NHS (N-hydroxysuccinimide) (1.2 eq)[1]

  • DCM (Dichloromethane) or THF

Procedure:

  • Dissolve Palmitic acid (100 mmol) and NHS (120 mmol) in DCM (500 mL).

  • Cool to 0°C. Add EDC

    
    HCl (120 mmol) portion-wise. Stir for 1 hour at 0°C, then 4 hours at room temperature (RT) to form the Palmitoyl-OSu active ester in situ.
    
  • Add H-Glu-OtBu (110 mmol) and DIPEA (120 mmol) directly to the reaction mixture.

  • Stir overnight at RT.

  • Workup: Wash with 1M KHSO

    
     (2x), Water (1x), and Brine (1x). Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • Target Yield: >90%[2][3][4]

    • Appearance: White crystalline solid.

Step 2: Activation to Pal-Glu(OSu)-OtBu[1][5]
  • Rationale: The free

    
    -carboxylic acid must be converted to an NHS ester to react specifically with the 
    
    
    
    -amine of Lysine on the peptide backbone.[1]

Procedure:

  • Dissolve Palmitoyl-Glu-OtBu (from Step 1) in DCM.[1][4]

  • Add NHS (1.1 eq) and DCC (1.1 eq).

  • Stir for 16 hours at RT. The byproduct DCU (dicyclohexylurea) will precipitate.

  • Filtration: Filter off the DCU precipitate.

  • Crystallization: Concentrate the filtrate and recrystallize from Isopropanol or Ethanol.

    • Note: High purity (>98%) is critical here to prevent side reactions during the expensive peptide coupling stage.

Protocol B: Synthesis of Semaglutide Side Chain

Target Molecule: 17-carboxy-nonadecanoyl-L-


-glutamyl-2-[2-(2-aminoethoxy)ethoxy]acetyl-2-[2-(2-aminoethoxy)ethoxy]acetic acid (protected as tBu diester).[1]

This synthesis is more complex due to the C18 diacid and the double AEEA spacer.

Step 1: Synthesis of Mono-tert-butyl Octadecanedioate
  • Challenge: Octadecanedioic acid has two identical carboxyl groups. We need to protect only one to prevent polymerization or double-reaction.[1]

  • Method: Statistical reaction with limited isobutylene or hydrolysis of the diester.

Optimized Protocol (Statistical Protection):

  • Suspend Octadecanedioic acid (1.0 eq) in Toluene.

  • Add

    
    -Butanol (10 eq) and catalytic H
    
    
    
    SO
    
    
    or use Isobutylene gas with acid catalyst.
  • Reflux or heat in a sealed vessel (if using isobutylene) until ~50% conversion is observed by HPLC.

  • Purification (Critical): The mixture will contain Diacid (unreacted), Mono-ester (Target), and Di-ester (Over-reacted).

    • Dissolve mixture in Hexane/Ethyl Acetate.

    • Wash with dilute NaOH (pH ~8-9).[1] The Diacid stays in the aqueous phase. The Di-ester stays in the organic phase.[1] The Mono-ester partitions but can be selectively extracted or purified via silica column chromatography (Eluent: Hexane/EtOAc with 1% Acetic Acid).

Step 2: Assembly of the Side Chain (Convergent Strategy)

Instead of linear assembly, it is often more efficient to couple the C18-Linker to the Spacer fragment.

Fragment A: C18-Glu(OtBu)-OH [1]

  • Activate Mono-tert-butyl octadecanedioate (from Step 1) with TSTU/DIPEA in DMF.[1]

  • React with H-Glu-OtBu.[1][4][5]

  • Isolate

    
    Bu-O-C18-Glu-OtBu  (The 
    
    
    
    -COOH remains free if H-Glu-OtBu was used; if H-Glu(OtBu)-OH was used, the
    
    
    -COOH is free.[1] For Semaglutide, the C18 attaches to the amine of Glu, and the
    
    
    -COOH of Glu attaches to the spacer. So we use H-Glu-OtBu).[1]
    • Correction: In Semaglutide, the C18 diacid is attached to the alpha-amino group of Glu. The gamma-carboxyl of Glu is attached to the spacer. The alpha-carboxyl of Glu is free (or protected as tBu).[6][7]

    • Refined Route: React Mono-tert-butyl octadecanedioate (activated) + H-Glu-OtBu

      
      
      
      
      
      Bu-O-C18-Glu-OtBu
      (with free
      
      
      -COOH).[1]

Fragment B: H-AEEA-AEEA-OH (Protected) [1]

  • Commercially available as Fmoc-AEEA-AEEA-OH.[1]

  • Remove Fmoc (20% Piperidine/DMF) if coupling in solution, or use Fmoc-AEEA-AEEA-OtBu.[1]

Coupling (Fragment A + Fragment B):

  • Activate the

    
    -COOH of Fragment A (
    
    
    
    Bu-O-C18-Glu-OtBu) using TBTU/DIPEA in DMF.[1]
  • Add H-AEEA-AEEA-OtBu (spacer with protected C-terminus).[1]

  • Stir at RT for 4 hours.

  • Global Deprotection (Optional): If the final use requires the free acid for coupling to the peptide resin, selective deprotection of the spacer's C-terminus is needed (e.g., using a benzyl ester for the spacer and hydrogenating).

  • Standard Industry Practice: The side chain is often coupled to the resin-bound peptide as the Fmoc-Lys(SideChain)-OH building block or coupled stepwise to the Lysine side chain on-resin.[1]

    • Liquid Phase Product:

      
      Bu-O-C18-Glu(AEEA-AEEA-Fmoc)-OtBu . This allows the entire block to be coupled to the Lysine on the peptide backbone, followed by Fmoc removal.
      

Visualization: Semaglutide Side Chain Synthesis Workflow

SemaglutideSideChain Start1 Octadecanedioic Acid (C18 Diacid) Inter1 Mono-tert-butyl Octadecanedioate Start1->Inter1 1. Isobutylene/H+ 2. Purification (Remove Diester) Start2 H-Glu-OtBu Start3 Fmoc-AEEA-AEEA-OH Final Protected Semaglutide Side Chain Construct (Ready for Coupling) Start3->Final Coupling to Inter2 (TBTU/DIPEA) Inter2 tBu-O-C18-Glu-OtBu (gamma-COOH free) Inter1->Inter2 Activation (TSTU) + Start2 (H-Glu-OtBu) Inter2->Final

Figure 1: Convergent liquid phase synthesis workflow for the protected Semaglutide side chain fragment.

Quality Control & Analysis

To ensure the integrity of the side chain before conjugation, the following analytical suite is required.

Test ParameterMethodAcceptance CriteriaRationale
Identity 1H-NMR (DMSO-d6)Conforms to structureVerify tBu groups, fatty chain length, and PEG protons.
Purity RP-HPLC (C18 Column)> 98.0% AreaImpurities (e.g., di-acylated species) are difficult to remove after peptide coupling.[1]
Chiral Purity Chiral HPLC< 0.5% D-isomerRacemization of the Glutamic acid linker can occur during activation.[1]
Water Content Karl Fischer (KF)< 1.0%Excess water hydrolyzes active esters (OSu) rapidly.
Residual Solvents GC-Headspace< ICH LimitsRemoval of DCM/DMF is critical for downstream biological safety.[1]

References

  • Preparation method of mono-tert-butyl octadecanedioate. (2020). Google Patents. CN111848386A.
  • Method for preparing liraglutide. (2015). Google Patents. WO2015100876A1.
  • Synthesis of glp-1 peptides (Semaglutide/Liraglutide Convergent Strategies). (2016). Google Patents. WO2016046753A1.
  • Liu, X., et al. (2020).[8] Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method. ACS Combinatorial Science.[1][8][9] Available at: [Link]

Sources

Application Note: Handling & Stabilization of Hygroscopic Fatty Acid Modified Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fatty acid modified glutamic acids (specifically N-acyl glutamic acid salts like Sodium Lauroyl Glutamate and Sodium Cocoyl Glutamate) are premier anionic surfactants used in drug delivery and dermatological formulations due to their mildness and biodegradability. However, their acute hygroscopicity presents a significant challenge in pharmaceutical manufacturing. Uncontrolled moisture uptake leads to caking, hydrolysis-driven degradation, and dosing inaccuracies. This Application Note provides a scientifically grounded, field-proven protocol for the storage, handling, analysis, and processing of these excipients to ensure formulation stability and data integrity.

The Physicochemical Challenge

To handle these materials effectively, one must understand the mechanism driving their instability.

The Hygroscopic Mechanism

N-acyl glutamates are amphiphilic molecules consisting of a hydrophilic glutamic acid head group and a hydrophobic fatty acid tail.

  • Head Group Affinity: The dicarboxylate head group (glutamic acid residue) is highly polar and capable of extensive hydrogen bonding with atmospheric water vapor.

  • Amorphous Disruption: The long fatty acid chain (C12–C18) disrupts the crystal lattice packing of the solid. Unlike pure crystalline salts that have a specific deliquescence point, these surfactants often exist in semi-amorphous states. This lack of a tight crystal lattice creates "free volume" where water molecules can easily penetrate and plasticize the solid, lowering the glass transition temperature (

    
    ) and causing the powder to transition into a sticky, rubbery paste (caking).
    
Visualization of Hygroscopic Failure

The following diagram illustrates the cascade of failure when these surfactants are exposed to uncontrolled humidity.

HygroscopicFailure RawMaterial Dry N-Acyl Glutamate (Free Flowing Powder) Adsorption Surface Adsorption (H-Bonding to Head Group) RawMaterial->Adsorption Exposure Moisture Atmospheric Moisture (> Critical RH) Moisture->Adsorption Absorption Bulk Absorption (Plasticization) Adsorption->Absorption Time > 1 hr Failure Caking & Hydrolysis (Irreversible Degradation) Absorption->Failure Tg Depression

Figure 1: The thermodynamic pathway of moisture-induced degradation in N-acyl amino acid surfactants.

Core Protocol A: Storage & Environmental Control

Objective: Maintain the material below its Critical Relative Humidity (CRH). Standard: The CRH for Sodium Lauroyl Glutamate is approximately 55-60% RH at 25°C, but surface tackiness can begin as low as 40% RH due to amorphous impurities.

Environmental Specifications
ParameterSpecificationRationale
Temperature 15°C – 25°CAvoids melting the fatty tail (often melts >50°C) and reduces reaction kinetics.
Humidity < 40% RHProvides a safety buffer below the CRH.
Container HDPE with DesiccantPolyethylene prevents moisture permeation; Silica gel scavenges headspace moisture.
Receipt & Acclimatization Procedure
  • Inspect Seals: Upon receipt, verify the manufacturer’s heat seal is intact. If the liner is punctured, perform a moisture analysis (Protocol B) immediately.

  • Thermal Equilibration: CRITICAL. Do not open a cold container in a warm room. Allow the container to equilibrate to room temperature for at least 4 hours.

    • Why? Opening a cold container causes immediate condensation of atmospheric moisture onto the powder surface, initiating caking.

Core Protocol B: Analytical Assessment (Moisture Content)

Objective: Accurately quantify water content without interference from the surfactant matrix. Challenge: Standard Karl Fischer (KF) reagents often fail because long-chain fatty acids do not dissolve well in pure methanol, leading to electrode coating and false low readings.

Modified Volumetric Karl Fischer Protocol

Equipment: Volumetric KF Titrator (e.g., Metrohm or Mettler Toledo). Solvent System: 1:1 (v/v) Methanol : Chloroform (or Formamide).

Step-by-Step Methodology:

  • Solvent Prep: Fill the titration cell with 30 mL of Anhydrous Methanol and 30 mL of Chloroform.

    • Note: Chloroform solubilizes the fatty tail; Methanol solubilizes the glutamate head.

  • Conditioning: Titrate the solvent mixture to dryness (drift < 10 µ g/min ).

  • Sample Addition:

    • Do not use a paper weigh boat (static/sticking issues).

    • Use a glass weighing scoop or a syringe back-weighing technique .

    • Target sample size: 0.5 g – 1.0 g (aiming for ~10-20 mg water).

  • Dissolution: Stir vigorously for 120 seconds before starting the titration to ensure the surfactant micelles break down and release trapped water.

  • Titration: Titrate with Composite 5 (or equivalent) reagent.

  • Validation: The endpoint must persist for at least 30 seconds.

Pass/Fail Criteria:

  • Acceptable: < 1.0% w/w water (or per specific CoA).[1]

  • Caution: 1.0% - 3.0% (Flowability compromised).

  • Reject: > 3.0% (High risk of hydrolysis/microbial growth).

Core Protocol C: Operational Handling (Weighing & Transfer)

Objective: Transfer powder from bulk storage to process vessel without moisture uptake.

The "Rapid Transfer" Technique

For facilities without a humidity-controlled glove box, use this technique:

  • Preparation:

    • Pre-weigh all other non-hygroscopic excipients first.

    • Have the dissolution vessel (beaker/tank) ready with the solvent (water/oil) stirring.

  • Anti-Static Treatment: Use an ionizing anti-static gun on the weighing spatula and boat. N-acyl glutamates are prone to static charge, which causes the powder to "fly" and increases surface area for moisture absorption.

  • The 3-Minute Rule: Once the bulk container is opened, the weighing and transfer process must be completed within 3 minutes .

  • Immediate Reseal:

    • Purge the bulk container headspace with dry Nitrogen or Argon gas before resealing.

    • Tighten lid and apply Parafilm if storing for >1 week.

Core Protocol D: Formulation Strategy

Objective: Incorporate the surfactant into a liquid dosage form while maintaining stability.

Solubilization Workflow

N-acyl glutamates are pH-dependent. At pH < 5, they exist as free acids (insoluble). At pH > 6, they are soluble salts.

FormulationWorkflow Start Weighed Surfactant Solvent Heated Water Phase (50°C - 60°C) Start->Solvent Slow Addition pHCheck Check pH (Target > 6.0) Solvent->pHCheck Adjustment Add Neutralizer (Arginine/NaOH) pHCheck->Adjustment If pH < 5.5 Dissolution Clear Solution pHCheck->Dissolution If pH > 6.0 Adjustment->Dissolution Cooling Cool to 40°C Dissolution->Cooling ActiveAdd Add Active Ingredient Cooling->ActiveAdd

Figure 2: Optimal solubilization workflow to prevent precipitation and ensure micellar stability.

Critical Formulation Notes
  • Avoid Acid Shock: Do not add the surfactant directly to a highly acidic solution. Dissolve it in neutral water first, then adjust the final formulation pH.

  • Transparency: If the solution is cloudy, the pH is likely too low (free fatty acid precipitation) or the calcium content in the water is too high (calcium soap formation). Use deionized water and adjust pH to 6.5–7.0 for clarity.

Troubleshooting & Recovery

SymptomProbable CauseCorrective Action
Hard Lumps in Container Moisture absorption > 3%Do not grind. Grinding generates heat and smears the fatty acid. Discard or attempt vacuum drying (see below).
Cloudy Solution pH < 5.5 or Hard WaterAdjust pH to 7.0 using L-Arginine or NaOH. Ensure water hardness < 50 ppm.
Drifting KF Results Incomplete extractionSwitch solvent to Methanol:Chloroform (1:1) and increase stir time.

Recovery Protocol (Vacuum Drying): If material is valuable and only slightly caked:

  • Spread on a tray.

  • Vacuum dry at 35°C (Max) for 24 hours.

  • Warning: Do not exceed 40°C, as the material may fuse into a solid block.

References

  • Ajinomoto Co., Inc. (2025). Amisoft® Technical Data Sheet: Sodium Lauroyl Glutamate. Retrieved from

  • Metrohm AG. (2024). Karl Fischer Titration of Lipids and Surfactants: Application Bulletin 141. Retrieved from

  • Sakamoto, K., et al. (2017). Cosmetic Science and Technology: Theoretical Principles and Applications. Elsevier. (Chapter on Amino Acid Based Surfactants).
  • Tiwari, A., & Shah, D. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus de l'Académie des Sciences. Retrieved from

Sources

Troubleshooting & Optimization

Preventing aggregation during C18 fatty acid peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation During C18 (Stearic Acid) Peptide Coupling Status: Active | Tier: Level 3 (Advanced Chemistry Support)

Welcome to the Technical Support Center

Subject: Resolving Hydrophobic Collapse & Incomplete Acylation in C18-Lipopeptides.

You are likely here because your standard SPPS protocol failed during the attachment of the C18 fatty acid (Stearic Acid) or the subsequent cleavage. The attachment of a highly hydrophobic aliphatic tail to a hydrophilic or amphipathic peptide chain creates a "schizophrenic" molecule that drives on-resin aggregation, often forming micelle-like structures that shield the N-terminus from reagents.

This guide moves beyond basic troubleshooting to provide mechanistic corrections for Hydrophobic Collapse .

Part 1: Diagnostic Workflow

Before changing reagents, identify the failure mode.

TroubleshootingFlow start ISSUE: Low Yield/Deletion of C18-Peptide check_sol 1. Check Coupling Solvent start->check_sol check_resin 2. Check Resin Type check_sol->check_resin Solvent OK sol_bad Using pure DMF? check_sol->sol_bad Yes check_temp 3. Check Temperature check_resin->check_temp Resin OK resin_bad Polystyrene (PS)? check_resin->resin_bad Yes temp_bad Room Temp? check_temp->temp_bad Yes sol_fix Switch to DCM/DMF (1:1) or NMP/DCM sol_bad->sol_fix resin_fix Switch to ChemMatrix (100% PEG) resin_bad->resin_fix temp_fix Heat to 40-60°C (Pre-dissolve C18) temp_bad->temp_fix

Figure 1: Decision tree for diagnosing aggregation-based failure in lipopeptide synthesis.

Part 2: Critical FAQs (The "Why" and "How")
Q1: Why does my C18 coupling fail even when the Kaiser test is negative (or false positive)?

The Mechanism: The C18 tail does not just "float" in the solvent; it seeks to minimize contact with polar solvents (like DMF), causing the peptide chains to fold back onto the resin or cluster together. This is Hydrophobic Collapse .

  • The Consequence: The reactive N-terminus becomes buried inside a "grease ball," inaccessible to the activated stearic acid.

  • The Fix: You must match the solvent to both parts of the molecule.

    • DMF dissolves the peptide but precipitates the C18 tail.

    • DCM (Dichloromethane) dissolves the C18 tail but shrinks the peptide/resin.

    • The Solution: Use a Binary Solvent System . A 1:1 mixture of DCM and DMF (or NMP) keeps the growing peptide extended and the fatty acid solubilized [1].

Q2: I am using standard Polystyrene (PS) resin. Is this a problem?

Yes. Polystyrene is hydrophobic. When you attach a C18 tail, the lipid interacts strongly with the polystyrene core, effectively "gluing" your peptide to the bead. This prevents reagent diffusion.[1]

  • Recommendation: Switch to ChemMatrix (100% PEG) or TentaGel resins.[2]

  • Why? PEG (Polyethylene Glycol) is amphipathic. It swells extremely well in both DCM (for the lipid) and water/DMF (for the peptide), maintaining an open structure that allows reagents to penetrate the aggregation shell [2].

Q3: Stearic acid is solid at room temperature. How do I handle it?

Never add solid stearic acid directly to the resin.

  • Pre-dissolution: Dissolve the Stearic Acid in DCM first. It is highly soluble in DCM.

  • Activation: Add your coupling reagents (e.g., DIC/Oxyma) to this DCM solution.

  • Dilution: Only then dilute with a small amount of DMF if necessary to match the resin swelling requirements.

  • Heat: Maintain the reaction at 45–60°C . This prevents the C18 chain from crystallizing or gelling on the resin surface [3].

Q4: Can I use "Magic Mixtures" or Chaotropic Salts?

Yes, these are the "nuclear options" for difficult sequences.

  • Chaotropic Salts: Adding 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture disrupts hydrogen bonds (beta-sheets) that stabilize aggregates.

  • The "Magic Mixture": A blend of DCM/DMF/NMP (1:1:[3]1) with 1% Triton X-100 and 2M Ethylene Carbonate .[4] This creates a chaotic solvent environment that prevents ordered aggregation structures from forming [4].

Part 3: Comparative Data & Reagents

Table 1: Solvent & Reagent Performance for C18 Coupling

VariableStandard (Avoid)Optimized (Recommended)Why?
Solvent Pure DMFDCM : DMF (1:1) or NMP DCM solubilizes the lipid; DMF/NMP maintains peptide swelling.
Resin Polystyrene (PS)ChemMatrix or PEGA PEG backbones prevent hydrophobic adsorption of the C18 tail to the bead.
Coupling Agent HBTU/TBTUHATU or DIC/Oxyma HATU is faster (kinetic superiority); DIC/Oxyma prevents racemization at high temps.
Temperature 25°C (RT)50°C - 60°C Thermal energy disrupts intermolecular hydrophobic interactions.
Loading 0.6 - 0.8 mmol/g< 0.2 mmol/g Low loading ensures chains are too far apart to aggregate.
Part 4: The Optimized Protocol

Protocol: High-Efficiency C18-Stearoylation Use this protocol for peptides >10 amino acids or difficult sequences.

1. Resin Preparation:

  • Use ChemMatrix Rink Amide (Loading: ~0.4 mmol/g).

  • Crucial: Swell resin in DCM (not DMF) for 20 minutes prior to C18 coupling. This prepares the resin for the lipid solvent.

2. Reagent Preparation (Scale: 0.1 mmol peptide):

  • Fatty Acid: 5.0 equivalents Stearic Acid.

  • Solvent: Dissolve Stearic Acid in minimal DCM (approx. 1-2 mL). Ensure it is fully dissolved (clear solution).

  • Activator: Add 4.9 equivalents HATU (dissolved in minimal DMF) and 10 equivalents DIPEA .

  • Note: The final solvent ratio in the reaction vessel should be roughly 60% DCM / 40% DMF .

3. The Coupling Reaction:

  • Add the activated mixture to the resin.

  • Heat: Place the vessel in a shaker/heater at 50°C .

  • Time: Allow to react for 2 hours (Standard peptides take 30 mins; lipids require longer diffusion times).

  • Double Coupling: Drain and repeat the step if the sequence is known to be difficult.

4. The "Wash-Out" (Critical Step):

  • After coupling, do NOT wash immediately with pure DMF. The lipid may precipitate.

  • Wash 3x with DCM .[5][6]

  • Wash 3x with DCM:DMF (1:1) .

  • Wash 3x with DMF .[6][7]

Part 5: Mechanistic Visualization

Mechanism: The "Micelle Shielding" Effect Why standard coupling fails.

AggregationMechanism cluster_0 Standard Conditions (Pure DMF) cluster_1 Optimized Conditions (DCM/DMF + Heat) A Peptide Chains (Hydrophilic) B C18 Tails Added (Hydrophobic) A->B C Micelle Formation (Tails cluster inward) B->C D N-Terminus Buried (Inaccessible) C->D E Peptide Chains F Binary Solvent (DCM solvates tails) E->F G Chains Extended (No clustering) F->G H Rapid Coupling G->H

Figure 2: Comparison of peptide conformation in standard vs. optimized solvent systems.

References
  • Albericio, F., & Kruger, H. G. (2012). Nature of the solvent: The critical factor in solid-phase peptide synthesis. This paper establishes the necessity of binary solvent systems (DCM/DMF) for solubilizing protected peptide segments.

  • García-Martín, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[2][8] Defines the superiority of PEG-based resins over Polystyrene for hydrophobic sequences.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1] Provides protocols for elevated temperature and chaotropic salts (LiCl/KSCN) to disrupt aggregation.[4][9]

  • Zhang, L., et al. (2017). The "Magic Mixture" and its evolution in SPPS.

Sources

Technical Support Center: Troubleshooting Bulky Dendron Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting incomplete coupling of Octa(OtBu)-Glu-OtBu derivatives to resin. Case ID: SPPS-DENDRON-001 Status: Active Guide Primary Analyst: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The coupling of Octa(OtBu)-Glu derivatives represents a unique challenge in Solid Phase Peptide Synthesis (SPPS). These molecules are not standard amino acids; they are effectively "hydrophobic umbrellas"—massive, sterically hindered, and lipophilic dendrons.

The failure to couple is rarely due to a single variable. It is typically a convergence of three factors:

  • Chemical Inertness: Attempting to couple the fully protected ester form (Octa(OtBu)-Glu-OtBu ) instead of the free acid.

  • Solvation Failure: The molecule precipitates or forms aggregates in standard DMF, preventing access to the resin sites.

  • Steric Shielding: The sheer volume of the tert-butyl groups prevents the active ester from approaching the resin-bound amine.

This guide provides a diagnostic workflow to isolate and resolve these issues.

Part 1: The Diagnostic Workflow (Decision Matrix)

Before altering your synthesis protocol, determine the root cause using this logic flow.

TroubleshootingFlow Start START: Incomplete Coupling CheckStruct 1. Check Chemical Structure Is C-terminus -OtBu or -OH? Start->CheckStruct IsEster It is -OtBu (Ester) CheckStruct->IsEster IsAcid It is -OH (Free Acid) CheckStruct->IsAcid Stop1 STOP: Cannot Couple. Perform selective deprotection to generate free acid. IsEster->Stop1 CheckSolv 2. Check Solubility Is solution clear in DMF? IsAcid->CheckSolv Cloudy Cloudy / Precipitate CheckSolv->Cloudy Clear Clear Solution CheckSolv->Clear FixSolv Action: Switch Solvent System Use DCM/NMP (1:1) or THF Cloudy->FixSolv CheckResin 3. Check Resin Loading Is loading > 0.4 mmol/g? Clear->CheckResin FixSolv->CheckResin HighLoad Yes (>0.4 mmol/g) CheckResin->HighLoad LowLoad No (<0.4 mmol/g) CheckResin->LowLoad FixResin Action: Pseudo-Dilution or Switch to Low Load Resin HighLoad->FixResin CheckReagent 4. Optimization Switch to HATU/HOAt Extend time to 4-12h LowLoad->CheckReagent FixResin->CheckReagent

Caption: Logical decision tree for troubleshooting bulky dendron coupling failures. Follow the path to identify the bottleneck.

Part 2: Critical FAQs & Technical Solutions

Q1: I purchased "Octa(OtBu)-Glu-OtBu" (CAS 1188328-39-3). Why won't it react?

The "Sanity Check" Failure. You are likely attempting to couple a fully protected molecule.

  • The Science: Amide bond formation requires a nucleophile (Resin-NH₂) and an electrophile (Carboxylic Acid). The molecule Octa(OtBu)-Glu-OtBu has its alpha-carboxylic acid protected as a tert-butyl ester. It is chemically inert to coupling reagents.

  • The Fix: You must selectively remove the alpha-OtBu group to generate Octa(OtBu)-Glu-OH .

    • Note: This is chemically difficult because the side chain "Octa" group also contains OtBu esters. If the "Octa" part is based on a different protection scheme (e.g., benzyl), you can selectively deprotect. If all groups are OtBu, you cannot selectively deprotect the C-terminus without stripping the side chains.

    • Correction: Verify if you actually possess Fmoc-Glu(Octa-OtBu)-OH or a similar derivative designed for SPPS. If you have the fully protected version, it is likely a building block for solution-phase synthesis, not SPPS.

Q2: The reaction mixture turns cloudy when I add it to the resin. What is happening?

Hydrophobic Collapse. The Octa(OtBu) moiety is essentially a ball of grease. It is highly lipophilic.

  • The Science: Standard SPPS relies on DMF (Dimethylformamide).[1] While DMF is polar aprotic, it may not be lipophilic enough to solvate a dendron with 8+ tert-butyl groups. If the dendron aggregates or precipitates, the effective concentration near the resin drops to zero.

  • The Fix: The "Magic Mixture" Protocol. Move away from pure DMF. Use a binary or ternary solvent system that accommodates both the polar resin and the lipophilic dendron.

    • Recommended Solvent: DCM (Dichloromethane) / NMP (N-Methyl-2-pyrrolidone) in a 1:1 ratio.[2] DCM solvates the hydrophobic dendron; NMP swells the resin and supports the coupling chemistry.

    • Alternative: THF (Tetrahydrofuran) can also be used for extremely hydrophobic couplings, provided your resin swells in it (Polystyrene swells well in THF).

Q3: My resin loading is 0.6 mmol/g. Is that too high?

The Steric "Umbrella" Effect. Yes, 0.6 mmol/g is likely too high for this specific molecule.

  • The Science: Visualize the resin surface. At 0.6 mmol/g, the reactive sites are relatively close. The Octa(OtBu) group is massive. Once the first few dendrons couple, they spread out like open umbrellas, physically blocking access to neighboring amine sites. This leads to "capped" sequences that are actually just sterically inaccessible.

  • The Fix: Use Low-Loading Resin (< 0.3 mmol/g) .

    • If you cannot change the resin, perform a partial loading or "pseudo-dilution" strategy where you intentionally couple a spacer at low efficiency or use a lower substitution resin from the start.

Q4: I am using HBTU/DIEA. Should I switch?

Reagent Kinetics vs. Stability. HBTU is a fast coupling reagent, but for sterically hindered systems, "fast" often leads to "dead."

  • The Science: HBTU forms an O-benzotriazolyl active ester.[3] If this ester cannot find the amine quickly (due to the steric bulk of the Octa group), it can undergo side reactions (hydrolysis or guanidinylation) or simply decompose.

  • The Fix: Switch to HATU / HOAt / TMP (2,4,6-Trimethylpyridine) or DIC / Oxyma .

    • HATU generates a more reactive (7-azabenzotriazole) ester that is also more stable in the presence of base.

    • HOAt (additive) helps speed up the reaction through an anchimeric assistance effect (neighboring group participation) which is crucial for bulky couplings.

Part 3: The Optimized "Bulky Coupling" Protocol

Use this protocol specifically for the Octa(OtBu)-Glu step.

Reagents
  • Building Block: Octa(OtBu)-Glu-OH (Free acid form) - 3.0 equivalents relative to resin loading.

  • Coupling Reagent: HATU (2.9 eq) + HOAt (3.0 eq).

  • Base: DIEA (Diisopropylethylamine) (6.0 eq) OR TMP (Collidine) if concerned about base-catalyzed degradation.

  • Solvent: 50% DCM / 50% DMF (v/v) (Anhydrous).

Step-by-Step Methodology
  • Resin Swelling (Critical):

    • Wash resin 3x with DMF.

    • Wash resin 3x with DCM .

    • Why: DCM swells polystyrene resins more effectively than DMF, opening up the pore structure for the bulky reagent. Leave the resin in DCM for the coupling.

  • Pre-Activation:

    • Dissolve Amino Acid and HATU/HOAt in the minimum amount of DMF.

    • Add the DCM to reach the final 50/50 volume.

    • Add DIEA immediately before adding to the resin.

    • Do not pre-activate for more than 2 minutes.

  • Coupling Reaction:

    • Add mixture to resin.[4][5][6][7]

    • Temperature: If possible, heat to 45°C - 50°C . (Do not exceed 60°C as OtBu groups can be acid-labile, and elevated temps can sometimes trigger premature cleavage if the resin linker is sensitive, but 50°C is generally safe for OtBu).

    • Time: Allow to react for 4 to 12 hours . Standard 1-hour couplings are insufficient.

  • Monitoring:

    • Kaiser Test: May be unreliable if the steric bulk prevents the ninhydrin from reaching unreacted amines.

    • Chloranil Test: Better for secondary amines, but still subject to steric false negatives.

    • Micro-Cleavage (Gold Standard): Remove 5mg of resin, cleave with TFA/TIS/H2O (95:2.5:2.5) for 30 mins, and analyze by HPLC/MS. This is the only way to be 100% sure.

  • Double Coupling:

    • Drain.[4] Wash 3x DCM. Repeat the coupling step with fresh reagents.

Part 4: Mechanism of Steric Hindrance

Understanding the spatial arrangement helps justify the low-loading requirement.

StericUmbrella cluster_resin Resin Surface (High Loading) cluster_dendron Bulky Dendron (Octa-OtBu) Site1 NH2 Core Glu Site1->Core Couples Site2 NH2 Site3 NH2 Bulk Octa (OtBu)8 Core->Bulk Bulk->Site2 Blocks Access (Steric Shielding)

Caption: The "Umbrella Effect." A coupled bulky group (Red) physically shields neighboring amine sites (Green) on high-loading resin, preventing further reaction.

References

  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Solvents. In Organic Synthesis. This text establishes the superiority of HATU/HOAt in sterically hindered couplings and the use of DCM/DMF blends for hydrophobic peptides.

    • Source:

  • Tickler, A. K., & Wade, J. D. (2007).[2] The synthesis of difficult sequences. This reference details the "Magic Mixture" (DCM/DMF/NMP) for solubilizing hydrophobic aggregates in SPPS.

    • Source:

  • ChemicalBook. (2025). Octa(OtBu)-Glu-OtBu Product Entry.

    • Source:

  • BenchChem. (2025).[8] Comparative Guide to Coupling Reagents: PyBOP vs HATU. Provides data on HATU's higher efficiency in hindered systems compared to phosphonium salts.[9]

    • Source:

Sources

Removing tert-butyl protecting groups from C18-Glu side chains

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of tert-butyl (tBu) protecting groups from the side chains of C18-modified glutamic acid (C18-Glu) residues, a critical step in the synthesis of lipopeptides and other complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for removing the tert-butyl (tBu) protecting group from a Glu side chain?

The most common and robust method for cleaving the tBu ester from a glutamic acid side chain is acidolysis, using a high concentration of trifluoroacetic acid (TFA).[1][2][3] This is the standard final step in a Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, where the TFA simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.[3] A typical cleavage cocktail consists of 95% TFA, with the remaining 5% composed of "scavengers".[3]

Q2: What is the chemical mechanism behind TFA-mediated tBu deprotection?

The deprotection is an acid-catalyzed elimination reaction. The process begins with the protonation of the tBu ester's carbonyl oxygen by TFA. This protonation weakens the carbon-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (the t-butyl cation) and the desired free carboxylic acid on the glutamic acid side chain.[4] The highly reactive t-butyl cation is then addressed by scavengers in the mixture.[4][5]

DeprotectionMechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Scavenging Glu_tBu Glu-C(O)O-tBu ProtonatedEster Glu-C(OH⁺)O-tBu Glu_tBu->ProtonatedEster + H⁺ TFA_H H⁺ (from TFA) CleavedAcid Glu-COOH ProtonatedEster->CleavedAcid Cleavage tBu_Cation tBu⁺ ProtonatedEster->tBu_Cation TrappedCation Trapped Cation tBu_Cation->TrappedCation + Scavenger Scavenger Scavenger (e.g., TIS) TroubleshootingWorkflow Start Impure Crude Product (LC-MS analysis) CheckSequence Does the peptide contain Trp, Met, Cys, or Tyr? Start->CheckSequence NoSensitiveResidues Side products are less likely from tBu cations. Investigate other synthesis steps. CheckSequence->NoSensitiveResidues No AddScavengers Inadequate Scavenging is the likely cause. CheckSequence->AddScavengers Yes OptimizeCocktail Optimize Scavenger Cocktail (See Table 1) AddScavengers->OptimizeCocktail ReCleave Re-synthesize and cleave with optimized cocktail. OptimizeCocktail->ReCleave

Caption: Troubleshooting workflow for unexpected side products.

The solution is to use an appropriate scavenger cocktail tailored to the amino acids present in your sequence.

Table 1: Common Scavenger Cocktails for TFA Cleavage

Scavenger Cocktail (v/v/v)Target Residues & PurposeReference
TFA / Water / TIS (95:2.5:2.5) General Purpose: A good starting point for peptides without highly sensitive residues. Triisopropylsilane (TIS) is an excellent carbocation scavenger. Water helps suppress aspartimide formation and scavenges tBu cations.[6]
TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) - "Reagent K" Complex Peptides: For sequences with multiple sensitive residues like Arg(Pmc/Pbf), Cys, and Trp. Phenol and thioanisole protect Trp. 1,2-Ethanedithiol (EDT) is a potent scavenger and helps prevent Cys re-tritylation and Met oxidation.[7]
TFA / Water / TIS / Phenol (88:5:2:5) Arg-containing peptides: Phenol can aid in the removal of certain Arg protecting groups.[8][6]
TFA / Anisole / TMSCl / DMS / TIS + PPh₃ Met-containing peptides: Specifically designed to eradicate oxidation and reduce S-alkylation of Methionine residues.[9]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection using TFA/TIS/Water

This protocol is suitable for peptides that do not contain highly sensitive residues like Cys or Met.

  • Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cocktail Addition: Prepare the cleavage cocktail by combining Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volumetric ratio. Add approximately 1-2 mL of the freshly prepared cocktail to the resin. [3]3. Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a 50 mL conical tube containing ~30 mL of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic impurities.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Alternative Milder Deprotection (On-Resin)

In specific cases where TFA is too harsh or selective deprotection is needed, milder Lewis acid-based methods can be employed. This is not a standard global cleavage method but is useful for specific synthetic strategies.

  • Reagent: Ferric Chloride (FeCl₃) in Dichloromethane (DCM). [10][11]2. Procedure: Swell the peptide-resin, which has a tBu-protected Glu side chain, in DCM.

  • Deprotection: Treat the stirred resin with a solution of FeCl₃ (1.5 - 5 equivalents) in DCM at room temperature for 1-1.5 hours. [10][11]4. Monitoring: Progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: After the reaction, thoroughly wash the resin with DMF (e.g., 10 times) to completely remove the iron salts, followed by DCM washes before proceeding to the next synthetic step or final cleavage. [11]

References

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available at: [Link]

  • Al Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. (2014). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Standard Removal of t-Bu Protecting Group. Technical Support Information Bulletin 1207. Available at: [Link]

  • Kumar, S., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Method and compositions for removing acid-labile protecting groups. Google Patents. (2014).
  • Al Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. Available at: [Link]

  • Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. Available at: [Link]

  • Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC. Available at: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. (2014). Available at: [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]

  • Method to remove Boc in the presence of t-butylester. Reddit. (2025). Available at: [Link]

  • Protecting Groups. chem.iitb.ac.in. (2020). Available at: [Link]

  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. (2000). Available at: [Link]

Sources

Resolving steric hindrance issues with fatty acid side chain attachment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Steric Hindrance & Aggregation in Lipidated Peptide Synthesis

Welcome to the Advanced Peptide Engineering Support Hub

Status: Operational Lead Scientist: Dr. Aris Thorne Context: You are attempting to attach a hydrophobic fatty acid (FA) moiety (e.g., Palmitic acid, Stearic acid, or C18 diacids) to a peptide backbone, likely at a Lysine


-amine or N-terminus. Yields are low (<10%), or the reaction stalls completely.

The Core Problem: Attaching fatty acids to peptides is not merely a "coupling reaction"; it is a battle against entropic penalty and hydrophobic collapse . The bulky lipid tail acts as a steric shield, while the growing peptide chain often aggregates into


-sheets, physically burying the reactive amine.
Tier 1: Diagnostic Hub (Is it Sterics or Aggregation?)

Before changing reagents, you must diagnose the root cause. "Steric hindrance" is often a misdiagnosis for on-resin aggregation .

Q: My Kaiser test is negative (yellow) after coupling, but LC-MS shows no product. What happened? A: This is a classic false negative. If the peptide has aggregated, the N-terminus is buried. The Kaiser reagents cannot reach the amine to turn blue, and the fatty acid cannot reach it to couple.

Diagnostic Protocol: The "Micro-Cleavage" Check Do not rely solely on colorimetric tests for lipidated peptides.

  • Take ~5 mg of resin.[1]

  • Cleave for 30 mins (95% TFA / 2.5% TIS / 2.5% H2O).

  • Analyze via UPLC-MS.

    • Result A (Unreacted Starting Material): The coupling failed. Proceed to Tier 2 .

    • Result B (Deletion Sequences): The synthesis failed before the lipid step. Proceed to Tier 4 .

Tier 2: Chemical Optimization (Overcoming the Barrier)

Q: I am using HBTU/DIEA. Why isn't it working for my C16 palmitoylation? A: HBTU is a standard reagent but lacks the potency for sterically demanding lipidations. The bulky fatty acid creates a "cone of inaccessibility." You need a reagent that stabilizes the activated ester while minimizing racemization.

Recommendation: Switch to HATU or COMU .

  • Mechanism: HATU contains a nitrogen atom in the benzotriazole ring (7-azabenzotriazole).[2] This creates a neighboring group effect (anchimeric assistance) that accelerates the acylation rate by ~10-100x compared to HBTU.

Comparative Data: Coupling Efficiency for Steric Loads

ReagentActivation TypeSteric PerformanceRacemization RiskRecommended Use
HBTU/HOBt BenzotriazoleLowLowStandard amino acids (Ala, Gly, Phe).
HATU/HOAt Aza-benzotriazoleHigh Low-MediumFatty Acid attachment , Cyclization, N-Me amino acids.
COMU Oxyma-basedVery High Very LowSafer alternative to HATU (non-explosive byproduct).
PyBOP PhosphoniumMediumLowAlternative if guanidinium salts fail.

Protocol: The "Turbo-Coupling" Method

  • Dissolve: 5 eq. Fatty Acid + 4.9 eq. HATU in NMP (not DMF—see Tier 4).

  • Activate: Add 10 eq. DIPEA. Shake for 30 seconds (pre-activation).

  • React: Add to resin.[1][2][3]

  • Heat: Microwave irradiation at 60°C for 20 minutes (or 3 hours at RT).

  • Repeat: Double couple is mandatory for lipids >C12.

Tier 3: Structural Engineering (The Linker Strategy)

Q: I can't attach the fatty acid directly to the Lysine. It never goes to completion. A: Direct attachment of a hydrophobic lipid to a hydrophilic peptide backbone is energetically unfavorable. You need a Spacer System . This is the secret behind blockbuster drugs like Liraglutide and Semaglutide .

The Solution: Introduce a hydrophilic "kink" linker.

  • 
    -Glutamic Acid (
    
    
    
    -Glu):
    Acts as a rigid spacer.
  • AEEA (Mini-PEG): 8-amino-3,6-dioxaoctanoic acid. Provides flexibility and solubility.[4]

Why it works:

  • Steric Relief: Moves the bulky lipid head-group away from the peptide backbone.

  • Albumin Binding: The specific geometry of Lipid-

    
    Glu allows the fatty acid to slot into Human Serum Albumin (HSA) binding pockets (Sudlow sites) while leaving the peptide active site exposed.
    

Visualizing the Steric Relief Strategy

G cluster_0 Direct Attachment (Failed) cluster_1 Linker Strategy (Success) Resin Peptide Backbone Lipid Fatty Acid (C16) Resin->Lipid Steric Clash (Blocked) Resin2 Peptide Backbone Linker1 Spacer (AEEA / PEG) Resin2->Linker1 Accessible Linker2 Gamma-Glu (Rigid Kink) Linker1->Linker2 Extension Lipid2 Fatty Acid (C16) Linker2->Lipid2 High Yield

Caption: Direct attachment (left) often fails due to steric clash with the backbone. Using AEEA/


-Glu linkers (right) extends the reactive site into the solvent, enabling efficient coupling.
Tier 4: Solvation & Aggregation Control

Q: The resin clumps together during the coupling. Is this normal? A: No. Clumping indicates hydrophobic collapse (aggregation). The peptide chains are interacting with each other rather than the solvent.

Troubleshooting Guide:

SymptomRoot CauseSolution
Resin floats/clumpsPoor SolvationSwitch solvent from DMF to NMP (N-methylpyrrolidone).
Reaction stalls at specific residue

-sheet formation
Add Pseudoproline dipeptides at Ser/Thr/Cys positions.[5][6][7]
"Difficult Sequence" (e.g., poly-Ala/Val)Hydrogen BondingUse Magic Mixture : 0.8M LiCl in NMP.

Critical Protocol: The "Magic Mixture" Wash If using Lithium Chloride (LiCl) to disrupt aggregation, you must remove it before cleavage.

  • Coupling: Perform FA coupling in 0.8M LiCl/NMP.

  • Wash 1: NMP (3x).

  • Wash 2: Warm DMF (3x) to solubilize residual salts.

  • Wash 3: DCM (5x) to shrink resin and remove amide solvents.

  • Cleavage: Standard TFA cocktail. Failure to wash LiCl results in Li-adducts in Mass Spec.

Tier 5: Troubleshooting Workflow Diagram

Follow this logic path to resolve your specific issue.

Troubleshooting Start Issue: Low Yield of Lipidated Peptide Diagnosis Step 1: Micro-Cleavage & LC-MS Start->Diagnosis Result1 Starting Material Remains Diagnosis->Result1 Coupling Issue Result2 Deletion Sequences (Missing AA) Diagnosis->Result2 Synthesis Issue Reagent Upgrade Reagent: HATU or COMU Result1->Reagent Pseudo Insert Pseudoproline Dipeptides Result2->Pseudo Prevent Aggregation Solvent Switch Solvent: NMP or 0.8M LiCl Linker Add Spacer: AEEA / Gamma-Glu Solvent->Linker If fails Reagent->Solvent If fails

Caption: Logic flow for diagnosing lipidated peptide synthesis failures. Distinguish between coupling failure (sterics) and synthesis failure (aggregation).

References
  • Albericio, F., &yman, S. A. (2018). Peptide Synthesis: Coupling Reagents and Methods. Use of HATU/HOAt in sterically hindered peptides.[2][6]

  • Novo Nordisk A/S. (2020). Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method. Detailed protocol on AEEA and

    
    -Glu linkers. 
    
  • BenchChem Technical Support. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Use of Pseudoprolines and LiCl/NMP.

  • Sinopeg. (2026). Introduction To The Side Chain Of Semaglutide. Structural analysis of the fatty acid-linker complex.

  • ResearchGate. (2025). Semaglutide Manufacturing - Process Modeling. Industrial scale-up of fatty acid acylation.

Sources

Technical Support Center: Purification of Peptides Containing Hydrophobic Octa(OtBu)-Glu-OtBu Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing the unique challenges of purifying peptides containing highly hydrophobic residues, specifically those incorporating the Octa(OtBu)-Glu-OtBu moiety. The presence of numerous tert-butyl (tBu) protecting groups dramatically increases the peptide's hydrophobicity, leading to significant hurdles in solubility, aggregation, and chromatographic behavior.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities and achieve successful purification.

I. Understanding the Challenge: The Impact of Octa(OtBu)-Glu-OtBu

The term "Octa(OtBu)-Glu-OtBu" implies a peptide sequence with a glutamic acid residue bearing a tert-butyl ester on its side chain (Glu(OtBu)) and likely its C-terminus (-OtBu), within a larger peptide that contains a total of eight tert-butyl protecting groups. These tBu groups, while essential for orthogonal protection in Fmoc-based solid-phase peptide synthesis (SPPS), render the peptide extremely non-polar.[1][] This hydrophobicity is the primary driver of the purification difficulties you may be encountering.

Key challenges include:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

  • Aggregation: Hydrophobic peptides have a strong tendency to self-associate and form aggregates, which can lead to sample loss, column clogging, and poor peak shape during chromatography.[6][7][8]

  • Strong Retention on RP-HPLC Columns: The high hydrophobicity can cause the peptide to bind very strongly to the non-polar stationary phase (e.g., C18) of an RP-HPLC column, requiring high concentrations of organic solvent for elution and potentially leading to poor resolution.[9]

II. Troubleshooting Guide: Navigating Common Purification Issues

This section is designed in a question-and-answer format to directly address specific problems you might be facing during the purification of your hydrophobic peptide.

Issue 1: My peptide won't dissolve in the initial mobile phase (e.g., Water/Acetonitrile with 0.1% TFA).

Probable Cause: The high hydrophobicity of the peptide due to the numerous OtBu groups prevents its dissolution in highly aqueous solutions.

Solutions:

  • Initial Dissolution in Stronger Organic Solvents:

    • Instead of directly dissolving the crude peptide in your starting mobile phase, first, dissolve it in a small amount of a stronger organic solvent.[5] Good options include:

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • Isopropanol (IPA) or n-Propanol (nPrOH)[5]

      • Hexafluoroisopropanol (HFIP) for highly aggregating peptides.

    • Once dissolved, gradually add your aqueous mobile phase (e.g., 0.1% TFA in water) to the peptide solution until you reach the desired starting concentration for injection. Be mindful not to add too much aqueous phase at once, as this can cause the peptide to precipitate.[5]

  • Solubility Trials: Before committing your entire batch to a single condition, perform small-scale solubility trials with different solvent systems to identify the optimal one for your peptide.[5]

Issue 2: My HPLC chromatogram shows a very broad peak, or the peak is tailing significantly.

Probable Cause: This can be due to a combination of factors including on-column aggregation, slow dissolution kinetics, or secondary interactions with the stationary phase.

Solutions:

  • Optimize the Mobile Phase:

    • Alternative Organic Modifiers: Acetonitrile (ACN) is the most common organic modifier, but for highly hydrophobic peptides, other solvents can offer different selectivity and improved peak shape.[10] Consider using:

      • Isopropanol or n-Propanol: These alcohols are more effective at disrupting hydrophobic interactions and can improve the solubility of your peptide on the column.[5] You can use them as a co-solvent with ACN or as the primary organic modifier.

    • Elevated Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can decrease solvent viscosity, improve mass transfer, and disrupt aggregation, often leading to sharper peaks. Ensure your column and peptide are stable at the chosen temperature.

  • Change the Stationary Phase:

    • If you are using a standard C18 column, the strong hydrophobic interactions can be overwhelming. Consider a column with a less hydrophobic stationary phase, such as:

      • C8 or C4 columns[11]

      • Phenyl-Hexyl columns

  • Adjust Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the peptide to interact with the stationary and mobile phases.

Issue 3: I'm experiencing low recovery of my peptide after purification.

Probable Cause: This is a common issue with hydrophobic peptides and can be caused by irreversible adsorption to the column, precipitation during the run, or aggregation leading to loss of material.

Solutions:

  • Column Priming and Washing: Before injecting your sample, perform a blank gradient run with a high concentration of your organic modifier. This can help to passivate any active sites on the column that might irreversibly bind your peptide. After your run, ensure the column is thoroughly washed with a strong solvent mixture (e.g., 100% ACN or IPA) to elute any remaining peptide.

  • Alternative Purification Strategies: If RP-HPLC continues to yield low recovery, consider alternative or complementary techniques:

    • Precipitation and Washing: For very difficult cases, a non-chromatographic method can be effective. After cleavage from the resin, precipitating the peptide in cold diethyl ether and then washing with ether can remove many of the synthesis scavengers and smaller impurities, yielding a product that may be pure enough for some applications without HPLC.[4]

    • Size Exclusion Chromatography (SEC): SEC can be used as an initial clean-up step to remove truncated sequences and other impurities that are significantly different in size from your target peptide.

Issue 4: I see multiple peaks close to my main product peak, making isolation difficult.

Probable Cause: These could be deletion sequences, incompletely deprotected peptides, or isomers. The high hydrophobicity can make these closely related species difficult to resolve.

Solutions:

  • Optimize the Gradient: A shallower gradient around the elution point of your target peptide can significantly improve the resolution between closely eluting impurities.[10] For example, if your peptide elutes at 60% ACN with a 1%/minute gradient, try a gradient of 0.5%/minute or even 0.2%/minute in that region.

  • Change the Ion-Pairing Reagent: While Trifluoroacetic acid (TFA) is standard, sometimes changing the ion-pairing reagent can alter the selectivity of the separation. Formic acid (FA) is a common alternative, though it may result in broader peaks.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an RP-HPLC method for a peptide with Octa(OtBu)-Glu-OtBu?

A1: A good starting point would be a C8 or C4 column to mitigate the strong hydrophobic retention. Use a mobile phase system of A: 0.1% TFA in water and B: 0.1% TFA in acetonitrile. Begin with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution concentration of your peptide.[12] From there, you can optimize the gradient to be shallower around the elution point for better resolution. Be prepared to dissolve your sample in a small amount of a strong organic solvent like DMSO or IPA before diluting it for injection.[13]

Q2: How can I confirm the identity of my purified peptide, especially with all the OtBu groups?

A2: Mass spectrometry is a critical tool for confirming the identity of your peptide.[12] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The presence of the OtBu groups will result in a mass increase of 56 Da for each group compared to the fully deprotected peptide. You should observe a molecular weight corresponding to the fully protected peptide. It is also advisable to perform a small-scale deprotection of a purified fraction (e.g., with a high concentration of TFA) and re-analyze by mass spectrometry to confirm that the mass shifts to the expected value for the fully deprotected peptide.

Q3: Can I remove the OtBu groups before purification?

A3: Yes, the standard cleavage cocktail used to cleave the peptide from the resin (e.g., TFA with scavengers) is designed to simultaneously remove acid-labile side-chain protecting groups like OtBu.[14][15] If you are purifying the fully protected peptide, it implies a specific synthetic strategy where the peptide is cleaved from the resin under very mild conditions that leave the side-chain protecting groups intact. If your goal is the final, deprotected peptide, you should perform the standard TFA cleavage and then purify the resulting, less hydrophobic peptide. The purification of the fully deprotected peptide will likely be more straightforward.

Q4: What are "scavengers" and why are they important during cleavage?

A4: During the TFA-mediated cleavage of the peptide from the resin and the removal of protecting groups like OtBu, highly reactive carbocations (e.g., the tert-butyl cation) are generated.[16][17] These can re-attach to sensitive amino acid side chains (like Tryptophan, Methionine, or Cysteine), leading to unwanted side products. Scavengers are reagents added to the cleavage cocktail (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) to "scavenge" or trap these carbocations, preventing side reactions and improving the purity of the crude product.[16][18]

IV. Protocols and Data

Protocol 1: General RP-HPLC Purification of a Highly Hydrophobic Peptide
  • Column: C4 or C8 reversed-phase column (e.g., 5 µm particle size, 10 mm ID x 250 mm length for preparative scale).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or IPA (e.g., 10-20 mg in 200 µL).

    • Gradually add Mobile Phase A to the dissolved peptide until it is fully in solution, being careful to avoid precipitation.

  • Gradient Elution:

    • Scouting Run: 30% to 100% B over 35 minutes.

    • Optimized Run (example): If the peptide elutes at 70% B in the scouting run, use a gradient like:

      • 30% to 60% B over 5 minutes.

      • 60% to 80% B over 40 minutes (shallow gradient for high resolution).

      • 80% to 100% B over 5 minutes (to wash the column).

  • Flow Rate: 4-5 mL/min for a 10 mm ID column.

  • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions across the main peak and analyze by analytical HPLC and mass spectrometry.

Table 1: Comparison of Organic Modifiers for Hydrophobic Peptide Purification
Organic ModifierPropertiesRecommended Use Case
Acetonitrile (ACN) Low viscosity, good UV transparency. Standard choice.Initial scouting runs and for moderately hydrophobic peptides.
Isopropanol (IPA) Higher viscosity, stronger eluent for hydrophobic compounds. Can improve peak shape.For very hydrophobic peptides showing tailing or poor solubility in ACN.[5]
n-Propanol (nPrOH) Similar to IPA, can offer slightly different selectivity.An alternative to IPA when optimizing peak shape and resolution.[5]
Ethanol (EtOH) Less common, but can be a viable alternative.When ACN or propanols do not provide adequate separation.

V. Visual Workflows and Diagrams

Diagram 1: Troubleshooting Workflow for Hydrophobic Peptide Purification

TroubleshootingWorkflow start Start: Crude Hydrophobic Peptide solubility Issue: Poor Solubility start->solubility Dissolution in Starting Buffer dissolve_strong Solution: Dissolve in DMSO/IPA first solubility->dissolve_strong hplc_run Perform RP-HPLC dissolve_strong->hplc_run peak_shape Issue: Broad/Tailing Peaks hplc_run->peak_shape Check Chromatogram recovery Issue: Low Recovery hplc_run->recovery Quantify Yield resolution Issue: Poor Resolution hplc_run->resolution Check Purity of Fractions success Successful Purification hplc_run->success If all issues are resolved optimize_mobile Solution: Use IPA/nPrOH, Elevate Temp peak_shape->optimize_mobile change_column Solution: Switch to C4/C8/Phenyl Column peak_shape->change_column optimize_mobile->hplc_run Re-run change_column->hplc_run Re-run alt_methods Solution: Alternative Methods (Precipitation/Wash) recovery->alt_methods optimize_gradient Solution: Shallow Gradient resolution->optimize_gradient optimize_gradient->hplc_run Re-run

Caption: A decision tree for troubleshooting common issues in hydrophobic peptide purification.

Diagram 2: Logic of Scavenger Action During TFA Cleavage

ScavengerAction tfa TFA (Trifluoroacetic Acid) cleavage Cleavage Reaction tfa->cleavage otbu Peptide-OtBu (Protecting Group) otbu->cleavage tbu_cation tert-Butyl Cation (Reactive) cleavage->tbu_cation peptide Deprotected Peptide (Desired Product) cleavage->peptide scavenger Scavengers (TIS, Water, EDT) tbu_cation->scavenger Intercepted by side_product Alkylated Peptide (Side Product) tbu_cation->side_product Reacts with Trp, Met, Cys trapped_cation Trapped Cation (Neutralized) scavenger->trapped_cation

Caption: Role of scavengers in preventing side reactions during TFA cleavage.

VI. References

  • A Comparative Guide to the Mass Spectrometric Analysis of Peptides Synthesized with Z- Glu(OtBu)-ONp versus. Benchchem. Available at:

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at:

  • Water soluble solid phase peptide synthesis. Google Patents. Available at:

  • Challenges of Protein Aggregation during Purification. BioPharm International. Available at:

  • Peptide Purification Process & Methods: An Overview. Bachem. Available at:

  • Detection and prevention of protein aggregation before, during, and after purification. ScienceDirect. Available at:

  • The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Carbon Chromatography | Millennial Scientific. Available at:

  • Peptide Aggregation - a complex topic. Bachem. Available at:

  • Which chromatography is preferred for purification of hydrophobic peptide? ResearchGate. Available at: [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. Available at:

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at:

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. Available at:

  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group. Available at:

  • How can I get a proper HPLC for hydrophobic peptide? ResearchGate. Available at: [Link]

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Available at:

  • HPLC Troubleshooting Guide. Sigma-Aldrich. Available at:

  • HPLC of Peptides and Proteins. SpringerLink. Available at:

  • HPLC Troubleshooting Guide. Available at:

  • Cleavage Cocktails; Reagent B. Peptides. Available at:

  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences. Available at:

  • Peptide Cleavage from Resin Protocol. CDN. Available at:

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. Available at:

  • Prediction and Improvement of Protected Peptide Solubility in Organic Solvents. PubMed. Available at:

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at:

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC. Available at:

  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem. Available at:

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. Available at:

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at:

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Available at:

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at:

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at:

  • New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. Available at: [Link]

  • 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. Available at:

Sources

Stability of Octa(OtBu)-Glu-OtBu under basic Fmoc deprotection conditions

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide regarding the stability and handling of Octa(OtBu)-Glu-OtBu (CAS: 1188328-39-3), a critical lipidated intermediate used in the synthesis of GLP-1 analogs like Semaglutide.[][2]

Part 1: Executive Summary & Chemical Identity[1]

The Short Answer: Yes, Octa(OtBu)-Glu-OtBu is chemically stable under standard Fmoc deprotection conditions (20% Piperidine/DMF).[][2] The tert-butyl ester (OtBu) protection is orthogonal to base and requires strong acid (TFA) for removal.[][3]

However , "Stability" in lipopeptide synthesis is often confused with solubility and side-reactions caused by the surfactant nature of this molecule.[][2] While the molecule does not degrade, it induces aggregation that mimics "failed" synthesis.

Molecule Definition

To ensure we are addressing the correct reagent:

  • Common Name: Octa(OtBu)-Glu-OtBu[][2][4][5][6][7][8][9]

  • Chemical Name: (S)-5-(tert-butoxy)-4-(18-(tert-butoxy)-18-oxooctadecanamido)-5-oxopentanoic acid[][2][7]

  • Function: A building block comprising Octadecanedioic acid (C18 diacid) mono-protected with OtBu, linked to the

    
    -amino group of Glu(OtBu) .[][2] The 
    
    
    
    -carboxyl of the Glutamic acid is free for coupling to the peptide/linker (e.g., Lysine or AEEA).

Part 2: Critical Stability Mechanisms[1]

The Orthogonality Principle

The OtBu group is an acid-labile ester.[][3] It is kinetically inert to nucleophilic attack by non-hydrolytic bases like piperidine at room temperature.[]

StabilityMechanism cluster_risks Risk Factors (Conditional Instability) Reagent Octa(OtBu)-Glu-OtBu (Lipid Tail + Glu) Piperidine 20% Piperidine (Fmoc Removal) Reagent->Piperidine STABLE (No Reaction) TFA 95% TFA (Final Cleavage) Reagent->TFA CLEAVAGE (Removes OtBu -> OH) MeOH Methanol (MeOH) Solvent Wash Reagent->MeOH In presence of Base Transester Methyl Ester Formation (Irreversible Damage) MeOH->Transester Transesterification

Figure 1: Orthogonality map showing the stability of OtBu esters against Piperidine versus their susceptibility to TFA and Methanol.

The "Hidden" Instability: Transesterification

While stable to Piperidine/DMF, the OtBu group is highly susceptible to base-catalyzed transesterification if primary alcohols (Methanol, Ethanol) are introduced.

  • Scenario: User performs Fmoc deprotection (Piperidine), then washes the resin with Methanol (MeOH) to shrink beads.

  • Result: The basic environment catalyzes the exchange of -OtBu for -OMe.[][2]

  • Mass Spec Signature: You will see a mass shift of -42 Da (Loss of tBu [-57] + Gain of Me [+15]).[][2]

Part 3: Troubleshooting Guides (FAQ)

Q1: I see a mass loss of -56 Da after Fmoc deprotection. Did the base remove the OtBu?

Diagnosis: Unlikely.

  • Explanation: Piperidine does not cleave OtBu.[][2] A mass loss of -56 Da (isobutylene) usually indicates acidic contamination .[][2]

  • Root Cause:

    • Did you use glassware previously washed with TFA?

    • Is the DMF solvent degraded (forming formic acid)?

    • Thermal Cleavage: Did you use microwave heating >75°C? OtBu can thermally eliminate at high temperatures, especially in the presence of Lewis acids or slight acidity.

Q2: The coupling following Octa(OtBu)-Glu-OtBu failed. Is the terminal group unstable?

Diagnosis: Steric shielding and Aggregation ("The Soap Effect").[]

  • Explanation: This molecule is essentially a large lipid (detergent).[] Once coupled to the resin, it forms a hydrophobic domain that collapses the peptide chain (aggregation) or forms micelle-like structures on the solid phase.

  • Result: Subsequent reagents (Piperidine or Fmoc-AA) cannot penetrate this hydrophobic shield.[][2]

  • Solution:

    • Use "Magic Mixture" for subsequent steps: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or ethylene carbonate.[]

    • Increase temperature to 45°C (carefully) to disrupt hydrophobic interactions.

Q3: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of Piperidine?

Diagnosis: High Risk. [][2]

  • Explanation: DBU is a stronger, non-nucleophilic base.[] While OtBu is generally stable, DBU can promote Aspartimide formation (if Asp is present elsewhere) or Glutarimide formation on the Glu residue if the conformation allows.

  • Recommendation: Stick to Piperidine. If deprotection is slow due to aggregation, use Piperidine/DBU (2% DBU) only for short bursts, or switch to Piperazine which is less prone to side reactions.

Part 4: Comparative Stability Data

ConditionStability of Octa(OtBu)-Glu-OtBuRisk LevelNotes
20% Piperidine / DMF (RT) Stable LowStandard condition.[][2] No degradation < 24h.
20% Piperidine / DMF (75°C) Marginal MediumThermal elimination of OtBu possible.[][2] Keep < 50°C.
Piperidine + Methanol Unstable Critical Causes Transesterification (OtBu

OMe).[][2]
50% TFA / DCM Unstable N/AIntended cleavage condition.[][2]
0.1M HOBt / DMF Stable LowSafe for extended coupling times.[][2]

Part 5: Optimized Protocol for Handling Lipopeptides

When working with Octa(OtBu)-Glu-OtBu , standard SPPS protocols often fail due to physical aggregation.[][2] Use this modified workflow.

Step 1: Coupling the Lipid[1]
  • Reagent: Octa(OtBu)-Glu-OtBu (2.0 eq).[][2]

  • Activator: DIC/Oxyma (preferred over HATU to reduce racemization of the activated

    
    -COOH).[][2]
    
  • Solvent: DCM/DMF (1:1).[] Lipids dissolve better with DCM present.[][2]

  • Time: 2 hours at Room Temp.

Step 2: Washing (CRITICAL)[1][2]
  • Do NOT use Methanol.

  • Wash 1: DMF (3x).[][10]

  • Wash 2: DCM (3x).

  • Wash 3: DMF (3x).[][10]

Step 3: Subsequent Fmoc Deprotection (if backbone continues)

If you must remove an Fmoc group after this lipid is attached (e.g., on the N-terminus while the lipid is on a Lysine side-chain):

  • Swelling: Pre-swell resin in DCM for 10 mins (expands the polystyrene matrix).[]

  • Deprotection Cocktail: 20% Piperidine in DMF/DCM (50:50) .

    • Why? Pure DMF may cause the lipid tail to collapse/aggregate. DCM keeps the lipid extended and soluble.

  • Time: 2 x 10 minutes.

Step 4: Final Cleavage
  • Cocktail: TFA/TIS/Water (95:2.5:2.5).[][10]

  • Note: The OtBu groups on the lipid and the Glu will be removed, yielding the active Octadecanedioic-Glu(OH) moiety.[]

Part 6: References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. (Discusses the stability of fatty acid linkers). Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Authoritative review on OtBu stability). Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (Protocols for aggregation/lipopeptides). Link

Sources

Validation & Comparative

Comparative Guide: HPLC Strategies for Octa(OtBu)-Glu-OtBu Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3]

Octa(OtBu)-Glu-OtBu (CAS: 1188328-39-3) is a critical lipophilic intermediate used in the synthesis of long-acting GLP-1 receptor agonists, such as Semaglutide.

Contrary to the nomenclature often found in dendrimer chemistry where "Octa" implies eight branches, in this pharmaceutical context, "Octa" refers to the Octadecanedioic acid (C18) backbone. The molecule consists of an octadecanedioic acid mono-tert-butyl ester coupled to a Glutamic acid di-tert-butyl ester.

Analytical Challenge Profile:

  • Chemical Formula: C31H57NO7 (MW: ~555.8 g/mol ).

  • Chromophore Deficiency: The molecule lacks aromatic rings. It relies solely on weak carbonyl absorbance (<215 nm), making UV detection prone to baseline drift and solvent interference.

  • Extreme Hydrophobicity: The C18 fatty chain combined with three hydrophobic tert-butyl protecting groups creates a "grease-ball" effect, leading to strong retention on standard C18 columns and solubility issues in aqueous mobile phases.

This guide compares three analytical methodologies, advocating for Charged Aerosol Detection (CAD) over traditional UV methods for reliable purity assessment.

Comparative Analysis of Methods

The following table summarizes the performance of the three primary methodologies for analyzing lipid-peptide conjugates.

FeatureMethod A: RP-HPLC (UV 210 nm) Method B: RP-HPLC (CAD/ELSD) Method C: HILIC / Normal Phase
Primary Mechanism Hydrophobic Interaction (C18/C8)Hydrophobic Interaction (C8/Phenyl)Polar Interactions
Detection Principle Amide/Ester bond absorptionNon-volatile particle scatteringUV or Refractive Index
Sensitivity Low (High noise floor)High (Universal response)Medium
Linearity Poor (Solvent cut-off interference)Excellent (Curvilinear, fit required)Good
Impurity Specificity Misses non-chromophoric lipidsDetects all non-volatiles Best for polar degradants (free acids)
Suitability Routine "Quick Check"Gold Standard for Purity Orthogonal Validation

Recommended Methodologies

Method A: The "Standard" C18 Approach (UV Detection)

Use this only if universal detectors (CAD/ELSD) are unavailable.

The Flaw: At 210 nm, common solvents like Methanol and THF absorb light, causing drifting baselines during gradients. Furthermore, impurities lacking the amide bond (e.g., fatty acid starting materials) may be under-quantified.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% H3PO4 in Water (Phosphoric acid is transparent at 210 nm; avoid TFA if possible as it absorbs strongly).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% -> 95% B (Steep ramp needed to elute the lipid)

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 45°C (Higher temperature improves mass transfer for lipids).

Method B: The "Gold Standard" (RP-HPLC with CAD)

Recommended for GLP-1 process development and release testing.

The Logic: Charged Aerosol Detection (CAD) measures the amount of non-volatile analyte, independent of chemical structure. Since Octa(OtBu)-Glu-OtBu has a massive aliphatic portion compared to its single amide bond, CAD provides a much more accurate "mass balance" purity than UV.

Detailed Protocol:

  • Sample Preparation:

    • Diluent: 100% Acetonitrile or Isopropanol (IPA). Do not use water; the sample will precipitate.

    • Concentration: 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Waters XBridge C8 (4.6 x 150 mm, 3.5 µm).

      • Why C8? C18 retains the C18-lipid chain too strongly, leading to broad peaks. C8 offers better peak shape and faster elution.

    • Mobile Phase A: Water (0.1% Formic Acid - Volatile required for CAD).

    • Mobile Phase B: Isopropanol:Acetonitrile (50:50 v/v) + 0.1% Formic Acid.

      • Why IPA? IPA has stronger elution strength for lipids than ACN alone.

    • Gradient:

      • T=0: 50% B

      • T=20: 95% B

      • T=25: 95% B

    • Detector Settings (CAD):

      • Power Function: 1.0 (or optimized for linearity).

      • Evaporation Temp: 35°C.

  • System Suitability:

    • Tailing Factor: Must be < 1.5 (Lipids tend to tail; C8 helps).

    • Resolution: > 2.0 between Main Peak and "Mono-tBu" impurity (hydrolysis product).

Method C: Orthogonal Assessment (HILIC)

Used to confirm the absence of polar impurities (free acids).

If the tert-butyl groups hydrolyze, the molecule becomes polar. RP-HPLC elutes these early (often in the void). HILIC retains the polar impurities while the hydrophobic parent elutes early, providing a "reverse" separation to validate purity.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct method based on the specific analytical goal (e.g., Process Control vs. Final Release).

AnalyticalWorkflow Start Sample: Octa(OtBu)-Glu-OtBu Goal Define Analytical Goal Start->Goal Process In-Process Check (Reaction Monitoring) Goal->Process Speed priority Release Final Purity Release (CoA Generation) Goal->Release Accuracy priority MethodA Method A: RP-HPLC (UV) Fast, Approximate Process->MethodA MethodB Method B: RP-HPLC (CAD) Accurate, Mass Balance Release->MethodB MethodC Method C: HILIC/NP Polar Impurity Check Release->MethodC Orthogonal Check ResultA Result: % Area (Amide only) Risk: Misses fatty acid impurities MethodA->ResultA ResultB Result: % w/w Purity Detects all lipid species MethodB->ResultB

Caption: Workflow selecting CAD for release testing due to lack of chromophore in lipid impurities.

Impurity Profiling Logic

Understanding the specific impurities of Octa(OtBu)-Glu-OtBu is vital for method validation.

  • Hydrolysis Impurities (Rt < Main Peak):

    • Loss of t-Butyl groups (-56 Da).

    • Result: Formation of free carboxylic acids.[2]

    • Behavior: These elute significantly earlier in RP-HPLC due to increased polarity.

  • Synthesis Impurities (Rt > or ≈ Main Peak):

    • Octadecanedioic Acid Mono-tBu Ester: Unreacted starting material.

    • Detection Risk: This has NO amide bond. UV detection will likely miss it entirely, reporting a false high purity. CAD is mandatory to see this.

    • Dimerization: Formation of anhydrides or aggregates (elute later).

ImpurityLogic cluster_Early Early Eluting (Polar) cluster_Late Late Eluting / Co-Eluting (Hydrophobic) Main Main Peak Octa(OtBu)-Glu-OtBu Hydrolysis1 Impurity: Mono-Acid (Loss of 1 tBu) Main->Hydrolysis1 Acidic Mobile Phase (Degradation) Hydrolysis2 Impurity: Di-Acid (Loss of 2 tBu) Hydrolysis1->Hydrolysis2 UV UV Detection (210nm) Hydrolysis1->UV Visible (Amide present) CAD CAD Detection Hydrolysis1->CAD Visible StartMat Starting Material: Octadecanedioic Mono-tBu StartMat->Main Coupling Reaction StartMat->UV INVISIBLE (No Amide) StartMat->CAD VISIBLE Dimer Dimer/Aggregates

Caption: Diagram highlighting the risk of UV detection missing the non-chromophoric starting material.

References

  • BOC Sciences. Octa(OtBu)-Glu-OtBu Product Specifications (CAS 1188328-39-3).[] Retrieved from

  • BroadPharm. t-butyl-C18-D-Glu-OtBu Structure and Analysis. Retrieved from

  • National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids and Peptides: Recommendations for Regulatory Risk Management. (2022).[4] Retrieved from

  • BenchChem. Protocols for Monitoring t-Butyl Ester Cleavage by HPLC. Retrieved from

  • ChemicalBook. Octa(OtBu)-Glu-OtBu Properties and Suppliers. Retrieved from

Sources

1H NMR characterization of (S)-5-(tert-butoxy)-4-(18-(tert-butoxy)-18-oxooctadecanamido)-5-oxopentanoic acid

[1][2]

Core Directive: The Analytical Strategy

Characterizing amphiphilic lipopeptides requires a dual-domain approach. The molecule contains a hydrophobic C18 lipid tail and a polar amino acid head.[2] Standard chloroform (

2

The Golden Standard: This guide validates the use of DMSO-d6 as the primary solvent for structural confirmation, with


Why This Matters (Causality)
  • Regioisomerism Risk: The critical quality attribute is distinguishing the

    
    -ester/
    
    
    -acid
    (Target) from the
    
    
    -acid/
    
    
    -ester
    (Impurity).[1][2] 1H NMR in DMSO-d6 resolves the amide doublet and carboxylic acid proton, allowing precise assignment of the substitution pattern.[2]
  • Aggregation: In non-polar solvents, the fatty acid tails micellize, broadening the signals of the glutamic acid core.[4] DMSO disrupts these aggregates.[1][2]

Experimental Protocol

Materials & Methods[1][2][5][6][7][8][9][10]
  • Analyte: ~15 mg of (S)-5-(tert-butoxy)-4-(18-(tert-butoxy)-18-oxooctadecanamido)-5-oxopentanoic acid.[1][2]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (600 MHz recommended for multiplet resolution).

  • Temperature: 298 K (25°C).[1][2] Note: If amide resolution is poor, elevate to 313 K.

Workflow Diagram

NMR_Workflowcluster_checkQuality GatesSampleSolid Sample(15 mg)SolvationSolvation0.6 mL DMSO-d6Sample->SolvationAcquisitionAcquisitionns=64, d1=2.0sSolvation->AcquisitionHomogenizeCheck1Check Solubility(Clear Solution?)Solvation->Check1ProcessingProcessingLB=0.3 Hz, PhasingAcquisition->ProcessingCheck2Check TMS(0.00 ppm)Acquisition->Check2AnalysisIntegration &Regio-checkProcessing->Analysis

Figure 1: Standardized workflow for lipopeptide NMR acquisition ensuring reproducibility.

Structural Assignment & Data Presentation

The following table details the chemical shifts expected in DMSO-d6. The molecule is split into three zones: The Glutamic Core (Glu) , the Linker Amide , and the Lipid Tail (C18) .[4]

Master Assignment Table (DMSO-d6, 600 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
Acid Glu-

-COOH
12.0 - 12.2 br s1H-Critical: Confirms free acid status.[1][2] Disappears with

shake.[1][2]
Amide NH (Amide)8.05 - 8.15 d1H7.8Couples to Glu-

-CH.[1][2] Diagnostic of acylation.
Core Glu-

-CH
4.15 - 4.25 m (td)1H-Deshielded by amide and

-ester.[1][2]
Core Glu-

-CH

2.25 - 2.35 t2H7.5Adjacent to free COOH.[1][2]
Lipid C18-

-CH

(Acid side)
2.15 - 2.20 t2H7.4Adjacent to Lipid-COOtBu.[1][2]
Lipid C18-

-CH

(Amide side)
2.05 - 2.12 t2H7.4Adjacent to Amide Carbonyl.[1][2]
Core Glu-

-CH

1.85 - 2.05 m2H-Diastereotopic protons often overlap here.[1][2]
Lipid C18-

-CH

1.45 - 1.55 m4H-Beta to carbonyls.[1][2]
Protect tBu (Glu-

)
1.39 s9H-Sharp singlet.[1][2]
Protect tBu (Lipid)1.38 s9H-Often overlaps with Glu-tBu; integration should be 18H total.[1][2]
Lipid Bulk CH

1.20 - 1.30 br s24H-The "Lipid Hump".[1][2]

Note: Chemical shifts may vary by

Structural Logic Diagram

Structure_MaptBu1tBu Ester(1.38 ppm)LipidChainC18 Chain(1.2-2.2 ppm)tBu1->LipidChainTerminusAmideAmide Link(8.1 ppm)LipidChain->AmideAcylationGluCoreGlu Alpha-CH(4.2 ppm)Amide->GluCoreN-LinkGluEsterGlu Alpha-Ester(1.39 ppm)GluCore->GluEsterC1-LinkFreeAcidGlu Gamma-COOH(12.1 ppm)GluCore->FreeAcidSide Chain (C5)

Figure 2: Connectivity map correlating chemical moieties to their diagnostic NMR signals.[1][2]

Comparative Analysis: Purity & Impurities[2][11]

In drug development, this intermediate is compared against potential byproducts.[2][4] The table below guides the analyst in distinguishing the target product from common synthetic failures.

FeatureTarget Product Impurity A: Di-tBu Ester Impurity B: Free Amine (Start Mat.)
Identity

-COOH is free.[1][2]

-COOH is protected (tBu).[1][2][5][6]
Amine is not acylated.[1][2]
COOH Signal Visible (~12.1 ppm) Absent Visible (~12 ppm)
tBu Integral 18H (2x tBu)27H (3x tBu)9H (1x tBu)
Amide NH Doublet (~8.1 ppm) Doublet (~8.1 ppm)Broad singlet (~3-5 ppm) (NH

)
Glu

-CH
~4.2 ppm ~4.1 ppm~3.3 ppm (Upfield shift due to free amine)
Troubleshooting: The "Regioisomer Trap"

A common synthesis error results in the


-acid / 

-ester
12
  • Differentiation: In the Target (

    
    -ester), the Glu-
    
    
    -CH is chemically distinct because it is adjacent to an ester.[1][2] If it were the free acid, the
    
    
    -CH would shift slightly upfield, and the HMBC correlation would change.[4]
  • Validation: Run an HMBC experiment.

    • Target: Glu-

      
      -H correlates to the Ester Carbonyl (
      
      
      C ~171 ppm).[1][2]
    • Isomer: Glu-

      
      -H correlates to the Acid Carbonyl (
      
      
      C ~174 ppm).[1][2]

References

  • Semaglutide Synthesis & Intermediates

    • Source: "Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method." ACS Combinatorial Science, 2020.[2][4][7]

    • URL:[Link][2][4]

  • NMR Solvent Impurities Guide

    • Source: "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[2][4]

    • URL:[Link][2][4]

  • Glutamic Acid Derivative Characterization

    • Source: "Conformational analysis of glutamic acid analogues... by 1H and 13C NMR." Journal of the Chemical Society, Perkin Transactions 2.[4]

    • URL:[Link][2][4]

  • PubChem Compound Summary

    • Source: 18-(tert-butoxy)-18-oxooctadecanoic acid (Lipid precursor data).[1][2][8][9]

    • URL:[Link][2][4]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Identification of Semaglutide Impurities Related to Side Chain Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context

Semaglutide (C₁₈₇H₂₉₁N₄₅O₅₉, Monoisotopic Mass ~4111.12 Da) is a modified GLP-1 analogue distinguished by a critical albumin-binding side chain attached to Lysine-20 (Lys26 in GLP-1 numbering). This moiety—comprising two 8-amino-3,6-dioxaoctanoic acid (AEEA) spacers, a


-glutamic acid (

-Glu) linker, and a C18 octadecanedioic acid—is essential for the drug's extended half-life but presents significant analytical challenges.

During solid-phase peptide synthesis (SPPS) and storage, this side chain is a hotspot for complex impurities, including incomplete couplings (deletion sequences) , hydrolysis products , and isobaric diastereomers . Standard 1D-LC-MS often fails to resolve these hydrophobic, high-molecular-weight variants.

This guide compares high-resolution mass spectrometry (HRMS) methodologies, specifically evaluating 1D-LC-Orbitrap versus Heart-Cutting 2D-LC-Q-TOF workflows, to provide a definitive protocol for identifying these elusive side chain impurities.

Structural Breakdown & Impurity Landscape

Understanding the exact mass shifts of the side chain components is the prerequisite for MS data interpretation. The side chain modification on Lys20 adds a total monoisotopic mass of +715.43 Da .

Table 1: Side Chain Component Mass Shifts
ComponentChemical StructureResidue FormulaMonoisotopic Mass Shift (

m)
Common Impurity Type
Spacer AEEA (8-amino-3,6-dioxaoctanoic acid)C₆H₁₁NO₃+145.07 DaMissing Spacer (-145 Da)
Linker

-Glutamic Acid
C₅H₇NO₃+129.04 DaMissing Linker (-129 Da)
Fatty Acid Octadecanedioic Acid (C18 Diacid)C₁₈H₃₂O₃+296.24 DaIncomplete Acylation / Hydrolysis
Total Side Chain Lysine ModificationC₂₉H₅₀N₂O₉+715.43 Da Total De-lipidation (-715 Da)

Methodology Comparison: 1D-LC vs. 2D-LC MS Workflows

The hydrophobicity of the C18 side chain often requires mobile phases (e.g., TFA) that suppress MS ionization.[1] We compare two dominant industry approaches.

Comparison Matrix
FeatureMethod A: Standard 1D-UHPLC-HRMS Method B: Heart-Cutting 2D-LC-MS (Recommended)
Primary Separation C18 Column with Formic Acid (FA)C18 Column with Phosphate/TFA (Non-volatile)
MS Compatibility High (FA is volatile)High (2nd Dimension desalts the peak)
Peak Capacity Moderate (Co-elution of isomers common)Superior (Orthogonal separation mechanisms)
Impurity ID Good for abundance >0.5%Excellent for trace variants (<0.1%)
Side Chain Specificity Often suppresses side-chain fragmentsPreserves labile side-chain ions

Verdict: Method B (2D-LC-MS) is the superior protocol for side chain impurity profiling. It allows the use of high-resolution phosphate buffers in the first dimension (1D) to separate critical pairs, while the second dimension (2D) transfers the peak to a volatile buffer for optimal MS ionization.

Validated Experimental Protocol: 2D-LC-MS Workflow

This protocol utilizes a "Heart-Cutting" technique to isolate the Semaglutide main peak and specific impurity regions for deep MS sequencing.

Phase 1: 1D Separation (High Resolution)
  • Column: Agilent AdvanceBio Peptide Plus (or equivalent C18), 2.1 x 150 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Sodium Phosphate + 0.05% Sodium Azide (pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN) / Water (80:20).

  • Gradient: Shallow gradient (e.g., 0.5% B/min) around the main peak elution time.

  • Objective: Maximize separation of diastereomers and hydrophobic side chain variants.

Phase 2: Heart-Cutting & Desalting (2D Transfer)[2]
  • Loop Interface: Selectively store 40 µL "cuts" of impurity peaks co-eluting or eluting near the main peak.

  • 2D Column: Rapid resolution C18 or C4 (e.g., ZORBAX RRHD), 2.1 x 50 mm.

  • 2D Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).

  • Action: Fast gradient (1-3 min) to elute the cut fraction into the MS source, removing non-volatile phosphate salts.

Phase 3: Mass Spectrometry Settings (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Mass Range: m/z 100–3200 (to capture charge states +3, +4, +5).

  • Fragmentation:

    • HCD/CID Energy: Stepped collision energy (20, 30, 40 NCE) is critical. The side chain is labile; low energy preserves the +715 Da modification, while high energy cleaves it to confirm attachment site.

    • Key Diagnostic Ion: Look for the m/z 716.4 (protonated side chain) or specific reporter ions like m/z 146.08 (AEEA fragment) in MS/MS spectra.

Visualization: Impurity Identification Workflow

The following diagram illustrates the decision logic for identifying side chain impurities based on mass shifts and fragmentation patterns.

Semaglutide_Impurity_Workflow Start Sample Injection (2D-LC-MS) Deconvolution Deconvolute MS Spectra (Monoisotopic Mass) Start->Deconvolution MassCheck Compare vs. Semaglutide (4111.12 Da) Deconvolution->MassCheck Match Mass Matches (± 5 ppm) MassCheck->Match No Shift Shift_Minus145 Δ Mass ≈ -145 Da MassCheck->Shift_Minus145 Loss of Spacer Shift_Minus129 Δ Mass ≈ -129 Da MassCheck->Shift_Minus129 Loss of Linker Shift_Plus18 Δ Mass ≈ +18 Da MassCheck->Shift_Plus18 Hydrolysis Confirm_Main Main Peak / Isomer (Check RT) Match->Confirm_Main Impurity_A Impurity: Des-AEEA (Missing 1 Spacer) Shift_Minus145->Impurity_A Impurity_B Impurity: Des-gamma-Glu (Missing Linker) Shift_Minus129->Impurity_B Impurity_C Impurity: Hydrolysis (Open Ring/Amide) Shift_Plus18->Impurity_C MS2_Check MS/MS Fragmentation (Locate Lys20) Impurity_A->MS2_Check Impurity_B->MS2_Check Result Confirm Attachment Site (y-ion series) MS2_Check->Result

Caption: Logic flow for classifying Semaglutide side chain impurities based on accurate mass shifts and MS/MS confirmation.

Data Analysis & Interpretation

When analyzing the MS/MS data, specific fragmentation patterns confirm the integrity of the side chain.

Key Diagnostic Fragments
  • y-Ion Series: The y-ions from y12 to y31 (containing Lys20) will exhibit the specific mass shift of the side chain.

    • If the side chain is intact: y-ions shift by +715.43 Da .

    • If one AEEA is missing: y-ions shift by +570.36 Da .

  • Reporter Ions:

    • m/z 146.08 : Characteristic oxonium ion of the AEEA spacer. Absence of this ion in a side-chain containing fragment suggests total loss or severe degradation of the spacer.

  • Hydrolysis (+18.01 Da): Often occurs at the amide bond between the C18 diacid and the gamma-Glu. This converts the amide to a carboxylic acid, resulting in a +18 Da shift and a change in retention time (elutes earlier due to increased polarity).

Case Study: "Impurity X" (Des-AEEA)
  • Observation: A peak eluting slightly later than the main peak in 1D-LC.[2]

  • MS1 Spectrum: [M+4H]⁴⁺ detected at m/z 992.5 (Theoretical: 992.53).

    • Semaglutide [M+4H]⁴⁺ is m/z 1028.8.

    • Difference: (1028.8 - 992.5) * 4 = 145.2 Da.

References

  • Agilent Technologies. (2025). Advanced 2D-LC/MS Workflow for the Characterization of Semaglutide and Its Impurities. Retrieved from [Link]

  • SINOPEG. (2026). Introduction To The Side Chain Of Semaglutide.[3] Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Characterization of low-level D-amino acid isomeric impurities of Semaglutide using liquid chromatography-high resolution tandem mass spectrometry. Retrieved from [Link]

Sources

A Scientist's Guide to Chain Length: Comparing the Bioactivity of C18 vs. C16 Fatty Acid-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Peptide Backbone

Peptide therapeutics represent a highly specific and potent class of drugs, yet their clinical utility is often hampered by rapid proteolytic degradation and renal clearance, resulting in frustratingly short in vivo half-lives.[1][2] A proven and highly effective strategy to overcome this fundamental limitation is fatty acid conjugation, or lipidation.[3][4] By appending a lipid moiety, we can fundamentally alter a peptide's pharmacokinetic and pharmacodynamic profile. This modification leverages a natural transport system in the body: the long-lived serum albumin protein, which acts as a circulating reservoir, shielding the lipidated peptide from degradation and clearance.[5][6]

The choice of fatty acid is a critical design parameter, with the length of the alkyl chain playing a pivotal role in determining the ultimate bioactivity. Among the most commonly used saturated fatty acids are palmitic acid (C16) and stearic acid (C18). While differing by only two methylene groups, the choice between C16 and C18 can lead to significant, and sometimes counterintuitive, differences in a peptide's performance.

This guide provides an in-depth comparison of C18 and C16 fatty acid modifications, moving beyond simple descriptions to explain the causal mechanisms behind their differential effects. We will explore how chain length impacts albumin binding, receptor engagement, and cellular interactions, supported by experimental data and detailed protocols to empower researchers in their own drug development efforts.

Core Mechanisms: The Decisive Impact of Two Carbons

The addition of a C16 or C18 fatty acid primarily influences a peptide's bioactivity through three interconnected mechanisms: its affinity for serum albumin, its interaction with the target receptor, and its ability to engage with cellular membranes.

The Albumin "Piggy-Back" Strategy: Engineering Half-Life

The cornerstone of the lipidation strategy for systemic drugs is to enhance reversible binding to human serum albumin (HSA).[1] HSA is the most abundant protein in plasma, boasting a remarkable half-life of ~19 days. By binding to HSA, the lipidated peptide is protected from enzymatic degradation and is too large for renal filtration, dramatically extending its circulation time.[2][4]

The binding is primarily driven by the hydrophobic interaction of the fatty acid chain with one of several fatty acid binding pockets on albumin.[7] As a general principle, increasing the hydrophobicity—and thus, the chain length—of the fatty acid enhances the binding affinity for albumin.[2] Consequently, a C18-modified peptide will typically exhibit a stronger affinity for albumin and a longer in vivo half-life than its C16-counterpart. The case of GLP-1 receptor agonists provides a classic example: liraglutide, which is modified with C16 (palmitic acid), has a half-life of about 13 hours, whereas semaglutide, which incorporates a C18 diacid moiety, demonstrates a significantly longer half-life, allowing for once-weekly administration.[3][8]

AlbuminBinding cluster_blood Bloodstream cluster_clearance Clearance Pathways Peptide_C18 C18-Peptide Albumin Serum Albumin Peptide_C18->Albumin Stronger Affinity (Longer t½) Peptide_C16 C16-Peptide Peptide_C16->Albumin High Affinity (Extended t½) Protease Proteolytic Enzymes Albumin->Protease Shields from Degradation Kidney Renal Filtration Albumin->Kidney Prevents Clearance

Caption: Mechanism of half-life extension via albumin binding.

Receptor Engagement: A Balance of Affinity and Steric Hindrance

While extending half-life is crucial, the ultimate goal is for the peptide to engage its target receptor. The fatty acid modification is not always a passive passenger. It can influence receptor selectivity and potency.[1] The increased hydrophobicity from a longer C18 chain can sometimes lead to non-specific binding or, more critically, introduce steric hindrance that slightly impedes the peptide's ability to adopt its optimal conformation for receptor binding.

This creates a key optimization challenge: maximizing albumin binding for a long half-life without sacrificing receptor potency. Studies on GLP-1 analogues found that while half-life consistently increased with fatty acid chain length up to C18, the in vitro receptor potency began to decrease for chains longer than C16.[2] This highlights that the C16 modification can represent a more balanced profile, providing substantial half-life extension while fully retaining the peptide's inherent potency.

Membrane and Cellular Interactions

For other classes of peptides, such as antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), the primary goal is not systemic circulation but direct interaction with a cell membrane. Here, the fatty acid acts as a hydrophobic anchor, facilitating membrane disruption or cellular entry.[3][6][9]

In this context, the C16 vs. C18 choice is highly dependent on the specific peptide and target membrane.

  • Antimicrobial Activity: For many AMPs, there is an optimal chain length for activity, often in the medium-chain range (C10-C14).[9][10] Longer chains like C16 and C18 can significantly increase hydrophobicity, leading to higher hemolytic activity (toxicity to host red blood cells) and a poorer therapeutic index.[11][12]

  • Cellular Uptake: Conversely, for some CPPs, the enhanced hydrophobicity of a C18 chain provides superior performance. Studies have shown that modifying a tumor-targeting peptide with a C18 chain resulted in significantly better cellular uptake and anti-tumor efficacy compared to shorter-chain modifications.[3][13]

Comparative Bioactivity: A Tale of Three Therapeutic Areas

The ideal fatty acid chain length is not universal but is dictated by the therapeutic application. Below, we compare the effects of C16 and C18 modifications in three distinct areas.

Therapeutic ClassKey Bioactivity MetricC16 (Palmitic Acid) PerformanceC18 (Stearic Acid) PerformanceCausality & Key Insights
GLP-1 Receptor Agonists In vivo Half-life (t½)Good (e.g., Liraglutide, t½ ≈ 13 h)[3]Excellent (e.g., Semaglutide, C18 diacid, allows for once-weekly dosing)[8]C18's greater hydrophobicity leads to stronger albumin binding and a longer pharmacokinetic tail.[2]
Antimicrobial Peptides (AMPs) Therapeutic Index (MIC vs. Hemolysis)Moderate to Poor. Often provides good antimicrobial activity (low MIC) but with a significant increase in hemolytic toxicity.[11]Often Poor. Tends to further increase hydrophobicity, leading to higher hemolytic activity and potential loss of specificity for bacterial membranes.[11][12]For AMPs, an optimal, intermediate chain length often exists. C16/C18 can make the peptide too hydrophobic, leading to indiscriminate membrane disruption.[9]
Tumor-Targeting CPPs Cellular Uptake / In vivo EfficacyGood. Enhances membrane interaction and uptake compared to unmodified peptides.Excellent. C18 modification has been shown to result in significantly higher cellular uptake and tumor reduction in mouse models.[3][13]The strong hydrophobic anchor provided by C18 facilitates more efficient membrane translocation and payload delivery into target cancer cells.

Experimental Guide: Protocols for Assessing Lipidated Peptides

To empirically determine the optimal fatty acid modification, a series of robust in vitro and in vivo assays are required. As a Senior Application Scientist, I emphasize that the causality behind each step is as important as the step itself.

Protocol 1: In Vitro Receptor Potency Assay (Cell-Based)

This protocol determines the functional potency (e.g., EC₅₀) of the lipidated peptide at its target receptor. The key challenge is to prevent the sequestration of the test article by proteins in the assay medium, which would lead to an artifactual loss of potency.

ReceptorAssay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells Expressing Target Receptor D 4. Add Peptides to Cells Incubate A->D B 2. Prepare Serial Dilutions of C16/C18 Peptides B->D C 3. Prepare Assay Buffer with Fatty-Acid-Free BSA C->B Diluent E 5. Lyse Cells & Add Detection Reagent D->E F 6. Measure Signal (e.g., Luminescence for cAMP) E->F G 7. Plot Dose-Response Curve Calculate EC₅₀ F->G

Caption: Workflow for a cell-based receptor potency assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line engineered to overexpress the receptor of interest (e.g., HEK293 or CHO cells). Seed cells into 96-well or 384-well plates and grow to desired confluency.

    • Rationale: A stable, high-expressing cell line ensures a robust and reproducible signal window.

  • Peptide Preparation: Prepare serial dilutions of the C16- and C18-modified peptides.

    • Rationale: A wide concentration range is essential to accurately define the full dose-response curve and determine the EC₅₀.

  • Assay Buffer: The critical step is to use an assay buffer containing a low concentration (e.g., 0.1%) of fatty-acid-free Bovine Serum Albumin (BSA).[14]

    • Rationale: Standard BSA is contaminated with fatty acids and would bind to your lipidated peptide, reducing its effective free concentration and artificially lowering its apparent potency. Fatty-acid-free BSA acts as a carrier protein to prevent non-specific adsorption of the peptide to labware without creating a competitive binding sink.

  • Incubation: Remove culture medium from cells, wash once with buffer, and add the prepared peptide dilutions. Incubate for a specified time at 37°C to allow for receptor stimulation.

  • Signal Detection: Lyse the cells and measure the downstream signaling readout. For G-protein coupled receptors (GPCRs), this is often the accumulation of cyclic AMP (cAMP), which can be measured using commercial kits (e.g., HTRF, Luminescence).

    • Rationale: Measuring a functional downstream signal (like cAMP) provides a more physiologically relevant measure of potency than a simple binding assay.

  • Data Analysis: Plot the signal response against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each peptide.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol is essential for determining the in vivo half-life (t½), clearance, and exposure (AUC) of the lipidated peptides, directly assessing the impact of the C16 vs. C18 modification.

Step-by-Step Methodology:

  • Animal Dosing: Administer a single dose of the C16- or C18-modified peptide to a cohort of rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., intravenous or subcutaneous).

    • Rationale: The route of administration can significantly impact the absorption and distribution profile.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Rationale: A well-designed time course is crucial to accurately capture the absorption, distribution, and elimination phases of the drug's profile.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

    • Rationale: Prompt processing and freezing are vital to prevent proteolytic degradation of the peptide in the sample.[15]

  • Sample Analysis by LC-MS/MS:

    • a. Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) to release the drug. For increased sensitivity, an immunoaffinity purification or solid-phase extraction (SPE) step can be included.

    • b. Chromatography: Separate the peptide from endogenous plasma components using a reversed-phase C18 HPLC column.[16]

    • c. Mass Spectrometry: Quantify the peptide concentration using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Rationale: LC-MS/MS is the gold standard for bioanalysis, offering the sensitivity and specificity required to accurately quantify the peptide in a complex biological matrix like plasma.[17]

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters, including elimination half-life (t½), area under the curve (AUC), and clearance (CL).

Conclusion and Strategic Recommendations

The choice between C16 and C18 lipidation is a strategic decision in peptide drug design, not a matter of simple substitution. The evidence clearly indicates that there is no universally "better" option; the optimal choice is intrinsically linked to the peptide's mechanism of action and therapeutic goal.

  • Choose C18 (Stearic Acid) when the primary objective is to maximize in vivo half-life for a systemically acting peptide, such as a hormone analogue for chronic disease management. The stronger affinity for serum albumin is a distinct advantage, but researchers must remain vigilant for a potential trade-off in receptor potency.

  • Choose C16 (Palmitic Acid) when a more balanced profile is desired. It provides a very significant extension in half-life while being less likely to negatively impact receptor potency. It can be considered the "workhorse" modification that offers a high probability of success. For membrane-active peptides like AMPs, C16 may already be at the upper limit of desirable hydrophobicity before toxicity becomes a major concern.

Ultimately, the decision must be data-driven. The experimental protocols outlined in this guide provide a framework for generating the critical potency, pharmacokinetic, and toxicology data needed to make an informed choice. By understanding the underlying causality—the interplay between chain length, albumin affinity, and target engagement—researchers can more effectively engineer the next generation of highly efficacious and convenient peptide therapeutics.

References

  • Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF) - PMC. (2020, November 26). National Center for Biotechnology Information. [Link]

  • Position and Length of Fatty Acids Strongly Affect Receptor Selectivity Pattern of Human Pancreatic Polypeptide Analogues - PMC. (2014, August 22). National Center for Biotechnology Information. [Link]

  • Comparison of two methods for tumour-targeting peptide modification of liposomes - PMC. (2022, October 21). National Center for Biotechnology Information. [Link]

  • Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF). (2025, October 15). ResearchGate. [Link]

  • Novel Cyclic Lipopeptide Antibiotics: Effects of Acyl Chain Length and Position. (2020, August 13). MDPI. [Link]

  • What you need to know about peptide modifications - Fatty Acid Conjugation. (2020, May 26). Bio-Synthesis Inc. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Chain length dependence of antimicrobial peptide-fatty acid conjugate activity | Request PDF. (2025, August 7). ResearchGate. [Link]

  • Use of in Vitro Peptide Binding Profiles and in Silico Ligand-Receptor Interaction Profiles to Describe Ligand-Induced Conformations of the Retinoid X Receptor α Ligand-Binding Domain. (2007, January 1). Molecular Endocrinology | Oxford Academic. [Link]

  • Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC. National Center for Biotechnology Information. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2024, October 14). ACS Publications. [Link]

  • Development of peptide receptor binding assays: methods to avoid false negatives. (2009, November 27). Europe PMC. [Link]

  • Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. (2023, May 26). bioRxiv. [Link]

  • Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides - PMC. (2017, July 17). National Center for Biotechnology Information. [Link]

  • Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential. (2025, August 17). Preprints.org. [Link]

  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin. (2023, May 19). PubMed. [Link]

  • Battle of GLP-1 delivery technologies - PMC. National Center for Biotechnology Information. [Link]

  • Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Waters. [Link]

Sources

Safety Operating Guide

Octa(OtBu)-Glu-OtBu: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octa(OtBu)-Glu-OtBu (CAS: 1188328-39-3) is a high-generation glutamic acid dendron protected with tert-butyl esters. While generally considered low-toxicity compared to heavy metals or cytotoxins, its specific chemical functionality—the tert-butyl ester (OtBu) —presents a unique latent hazard in waste streams: Acid Sensitivity.

Critical Warning: The primary risk during disposal is pressure buildup and flammability if this substance enters acidic waste streams (e.g., trifluoroacetic acid waste). This guide prioritizes the segregation of this material from acidic cleavage cocktails to prevent isobutylene gas evolution in sealed waste drums.

Chemical Profile & Hazard Assessment

To dispose of this material safely, you must understand its reactivity profile. It is a lipophilic, organic solid that functions as a "masked" acid.

PropertyData / DescriptionOperational Implication
Chemical Name Octa(OtBu)-Glu-OtBu (Dendritic intermediate)High carbon content; treat as organic fuel.
Molecular Weight ~555.79 g/mol Non-volatile solid.
Functional Group Tert-Butyl Ester (-COOtBu) ACID LABILE. Decomposes in pH < 2.
Physical State White to off-white powder or viscous oilGenerates dust or sticky residue; requires solvent cleanup.
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterDo not dispose of down the drain.
RCRA Status Not P- or U-listed. Likely D001 (Ignitable) if in solvent.Must be characterized before disposal.[1]

The "Acid Trap": A Critical Safety Mechanism

As a Senior Scientist, I often see researchers carelessly mix peptide synthesis waste. This is the most common cause of waste container rupture.

When Octa(OtBu)-Glu-OtBu contacts strong acids (like TFA used in deprotection), it undergoes acidolysis. This reaction releases Isobutylene gas , which is highly flammable and expands rapidly.

Mechanism of Risk

If you discard 10g of this material into a closed 4L waste bottle containing acidic peptide cleavage waste:

  • The acid cleaves the ester.

  • Isobutylene gas is generated inside the bottle.

  • Pressure builds up, potentially shattering the glass or bulging the drum.

AcidDecomposition Substance Octa(OtBu)-Glu-OtBu (Waste) Reaction Acidolysis Reaction (Rapid Hydrolysis) Substance->Reaction Acid Acidic Waste Stream (e.g., TFA, HCl) Acid->Reaction Gas Isobutylene Gas (Flammable) Reaction->Gas Generates Risk PRESSURE BUILDUP CONTAINER RUPTURE Gas->Risk

Figure 1: The decomposition pathway of tert-butyl esters in acidic waste, leading to pressure hazards.[]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Excess)

Do not dissolve in solvent solely for disposal purposes unless required by your facility.

  • Containerize: Keep the substance in its original vial if possible. If transferring, use a compatible HDPE or glass container.

  • Labeling: Label as "Non-Hazardous Chemical Waste" (unless your specific SDS indicates toxicity). Add the constituent note: "Contains Tert-Butyl Esters - Do Not Mix with Acid."

  • Segregation: Place in the Solid Waste stream.

  • Documentation: Log the chemical name and CAS (1188328-39-3) on your facility's waste manifest.

Scenario B: Disposal of Liquid Waste (Solutions)

Common scenario: Reaction mixtures in Dichloromethane (DCM) or Ethyl Acetate.

  • Check pH: Dip a pH strip into the solution.

    • If Neutral (pH 6-8): Proceed to step 2.

    • If Acidic (pH < 4): You MUST neutralize slowly with saturated Sodium Bicarbonate (NaHCO3) until bubbling (CO2 evolution) ceases and pH is neutral.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Ethyl Acetate/Methanol/THF.

  • Consolidation: Pour into the appropriate solvent waste carboy.

  • Venting: Ensure the waste cap is vented (standard safety cap) in case of slow residual off-gassing.

Scenario C: Contaminated Debris (Sharps, Vials, Filters)
  • Evaporation: Allow volatile solvents to evaporate from wipes/filters in a fume hood.

  • Bagging: Place dry debris in a clear, chemically resistant bag (polyethylene).

  • Binning: Dispose of in the Dry Laboratory Waste bin (often the "Blue Bin" or "Yellow Bin" depending on institutional color coding).

Decision Matrix for Disposal

Use this logic flow to determine the correct waste stream immediately.

DisposalFlow Start Start: Octa(OtBu)-Glu-OtBu Waste State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Liquid / Solution State->Liquid SolidBin Solid Chemical Waste Label: 'Organic Solid' Solid->SolidBin CheckAcid Is pH < 5? Liquid->CheckAcid Neutralize Neutralize with NaHCO3 (Vent CO2) CheckAcid->Neutralize Yes SolventType Solvent Type? CheckAcid->SolventType No Neutralize->SolventType Halo Halogenated Waste (DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Waste (EtOAc, MeOH, THF) SolventType->NonHalo No Halogens

Figure 2: Operational decision tree for categorizing Octa(OtBu)-Glu-OtBu waste.

Emergency Procedures

Spills (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Containment: Avoid raising dust.[3][4][5] Cover with a damp paper towel.

  • Cleanup: Sweep up carefully or wipe with a solvent-dampened pad (Acetone or Ethanol).

  • Disposal: Place cleanup materials in a sealed bag and treat as Scenario C (Contaminated Debris).

Accidental Exposure[3]
  • Skin: Wash with soap and water.[1][3] The lipophilic nature means water alone is ineffective; soap is required to emulsify the ester.

  • Eyes: Flush with water for 15 minutes.[4]

  • Ingestion: Do not induce vomiting. Contact poison control.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Ac-Glu(OtBu)-OH (Analogous Structure Safety). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.